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  • Product: Dipropyl chlorophosphate
  • CAS: 2510-89-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dipropyl Chlorophosphate: Synthesis, Properties, and Applications

This guide offers a comprehensive technical overview of dipropyl chlorophosphate, a key organophosphorus reagent. Tailored for researchers, chemists, and professionals in drug development, this document delves into the n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of dipropyl chlorophosphate, a key organophosphorus reagent. Tailored for researchers, chemists, and professionals in drug development, this document delves into the nuanced aspects of its synthesis, explores its distinct physicochemical properties, and highlights its versatile applications in modern organic synthesis. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for the discerning scientific audience.

Introduction to Dipropyl Chlorophosphate

Dipropyl chlorophosphate, with the chemical formula C₆H₁₄ClO₃P, is an organophosphorus compound belonging to the phosphoryl chloride family.[1] It serves as a highly valuable and reactive intermediate in chemical synthesis, primarily utilized for the introduction of a dipropyl phosphate moiety onto a variety of nucleophilic substrates. Its electrophilic phosphorus center makes it an efficient phosphorylating agent for alcohols, amines, and enolates, leading to the formation of phosphate esters, phosphoramidates, and enol phosphates, respectively. These products are significant in fields ranging from pharmaceutical development, where phosphate groups can enhance bioavailability, to the synthesis of agrochemicals and flame retardants.[2] Understanding the synthesis and reactivity of dipropyl chlorophosphate is therefore crucial for chemists aiming to construct complex molecular architectures.

Synthesis and Purification

The synthesis of dipropyl chlorophosphate is most commonly achieved through the controlled reaction of a phosphorus source with propanol. The choice of methodology is dictated by factors such as scale, available starting materials, and desired purity.

Synthesis from Phosphoryl Chloride and Propanol

This is the most direct and widely employed method for preparing dialkyl chlorophosphates. The reaction involves the nucleophilic attack of propanol on phosphoryl chloride (POCl₃).[3] Since this reaction liberates two equivalents of hydrochloric acid (HCl), a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to act as an HCl scavenger. The base prevents the protonation of the alcohol and drives the reaction to completion.

Causality Behind Experimental Choices:

  • Phosphoryl Chloride (POCl₃): An excellent electrophilic phosphorus source, readily available and highly reactive.[3]

  • Propanol: The alcohol substrate that provides the propyl groups. The reaction requires at least two equivalents.

  • Tertiary Amine Base (e.g., Triethylamine): Crucial for neutralizing the HCl byproduct.[3] The resulting triethylammonium chloride salt precipitates from many organic solvents, simplifying its removal by filtration.

  • Inert Solvent (e.g., Diethyl Ether, Dichloromethane): The reaction is typically conducted in an anhydrous, inert solvent to prevent hydrolysis of the highly moisture-sensitive phosphoryl chloride and the product.

  • Low Temperature (0 °C): The initial addition of reagents is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts like tripropyl phosphate.

G POCl3 Phosphoryl Chloride (POCl₃) Reaction Reaction Vessel (0 °C to RT) POCl3->Reaction Propanol 2x n-Propanol (CH₃CH₂CH₂OH) Propanol->Reaction Base 2x Triethylamine (Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction Product Dipropyl Chlorophosphate Reaction->Product + Byproduct Triethylammonium Chloride (Et₃N·HCl) (Precipitate) Reaction->Byproduct

Caption: Synthesis of Dipropyl Chlorophosphate from POCl₃.

Experimental Protocol: Synthesis of Dipropyl Chlorophosphate

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.

  • Reagents: The flask is charged with phosphoryl chloride (1.0 eq) and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

  • Addition: A solution of n-propanol (2.0 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel over 1-2 hours with vigorous stirring, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Workup: The precipitated triethylammonium chloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with a small amount of dry diethyl ether.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure dipropyl chlorophosphate.

Purification

The primary method for purifying dipropyl chlorophosphate is vacuum distillation . Due to its relatively high boiling point and sensitivity to thermal decomposition, distillation at atmospheric pressure is not feasible. Performing the distillation under reduced pressure lowers the boiling point, allowing for purification without degradation. It is critical that the distillation apparatus is completely dry, as any moisture will lead to hydrolysis of the product.

Physicochemical Properties

The properties of dipropyl chlorophosphate are crucial for its handling, storage, and application in synthesis. While extensive experimental data is more readily available for its lower homologue, diethyl chlorophosphate, the key properties for dipropyl chlorophosphate are summarized below based on available data and established chemical principles.[4][5]

PropertyValueSource
Molecular Formula C₆H₁₄ClO₃P[1]
Molecular Weight 200.60 g/mol [1]
CAS Number 2510-89-6[1]
Appearance Colorless to light yellow liquidAnalogous to[5]
Boiling Point ~95-97 °C at 10 mmHg (estimated)Analogous to[2]
Density ~1.11 g/cm³ (estimated)Analogous to[2]
Reactivity Highly reactive with nucleophiles, moisture-sensitive[5]

Chemical Reactivity: Dipropyl chlorophosphate is a potent electrophile. The phosphorus atom is electron-deficient due to the presence of the electronegative oxygen and chlorine atoms, making it susceptible to nucleophilic attack.

  • Hydrolysis: It reacts readily with water to produce dipropyl phosphoric acid and hydrochloric acid. This moisture sensitivity necessitates handling and storage under anhydrous conditions.[5][6]

  • Reaction with Alcohols/Phenols: Forms stable dipropyl phosphate esters. This is one of its primary applications.[7]

  • Reaction with Amines: Yields phosphoramidates.

  • Reaction with Enolates: Reacts with ketone enolates to produce enol phosphates, which are valuable synthetic intermediates.[6][8]

G cluster_0 Nucleophiles cluster_1 Products DPCP Dipropyl Chlorophosphate PhosphateEster Phosphate Ester DPCP->PhosphateEster + R-OH Phosphoramidate Phosphoramidate DPCP->Phosphoramidate + R₂NH EnolPhosphate Enol Phosphate DPCP->EnolPhosphate + Enolate PhosphoricAcid Dipropyl Phosphoric Acid + HCl DPCP->PhosphoricAcid + H₂O ROH Alcohol (R-OH) R2NH Amine (R₂NH) Enolate Enolate H2O Water (H₂O)

Caption: Reactivity of Dipropyl Chlorophosphate.

Applications in Organic Synthesis

Dipropyl chlorophosphate is a versatile reagent for introducing the dipropyl phosphate group, enabling several key synthetic transformations.

Phosphorylation of Alcohols

The most common application is the conversion of primary and secondary alcohols into their corresponding phosphate esters.[7] This reaction is typically carried out in the presence of a base like pyridine or DMAP (4-dimethylaminopyridine) to activate the alcohol and neutralize the HCl byproduct. This transformation is fundamental in medicinal chemistry for creating phosphate prodrugs, which can exhibit improved water solubility and cell permeability.

Synthesis of Enol Phosphates from Ketones

Ketones can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a regiochemically defined enolate. This enolate can then be "trapped" with dipropyl chlorophosphate to yield an enol phosphate.[6][8] Enol phosphates are stable intermediates that can be used in various subsequent reactions, including:

  • Cross-coupling reactions (e.g., Suzuki, Stille): To form substituted alkenes.

  • Reduction: To furnish the corresponding alkene.

G Start Ketone Step1 1. Deprotonation (LDA) Start->Step1 Intermediate Lithium Enolate Step1->Intermediate Step2 2. Trapping with Dipropyl Chlorophosphate Intermediate->Step2 Product Enol Phosphate Step2->Product Application1 Cross-Coupling Product->Application1 Application2 Reduction Product->Application2 Final1 Substituted Alkene Application1->Final1 Final2 Alkene Application2->Final2

Caption: Synthetic workflow for Enol Phosphates.

Other Industrial Applications

Analogous to other organophosphates, dipropyl chlorophosphate can serve as a precursor or intermediate in the synthesis of:

  • Agrochemicals: Including insecticides and herbicides.[2]

  • Flame Retardants: Used to improve the fire resistance of various materials.[2]

  • Plasticizers: Added to polymers to increase their flexibility.[3]

Safety, Handling, and Storage

Dipropyl chlorophosphate is a hazardous chemical that must be handled with extreme caution. Its safety profile is similar to that of other short-chain dialkyl chlorophosphates like the diethyl analogue.[4][5]

Trustworthiness Through Self-Validating Protocols: The following safety protocols are designed as a self-validating system. Adherence to each step is critical; a failure in one area compromises the entire safety structure.

Toxicity and Hazards
  • Cholinesterase Inhibitor: Like many organophosphorus compounds, it is a suspected cholinesterase inhibitor, which can disrupt nerve function.[7][9]

  • High Acute Toxicity: It is expected to be highly toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Exposure can cause symptoms such as headache, dizziness, muscle spasms, nausea, and in severe cases, respiratory paralysis and death.[9]

  • Corrosive: The compound is corrosive and can cause severe burns to the skin and eyes.[7] Contact with moisture releases corrosive HCl gas.[5]

  • Combustible: It is a combustible liquid and should be kept away from heat and open flames.[4][5]

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][10]

Handling and Storage
  • Inert Atmosphere: Handle under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Moisture Prevention: Do not allow contact with water or moisture.[10][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases, oxidizing agents, and water.[4][10]

Spills and Waste Disposal
  • Spills: Absorb small spills with an inert, non-combustible material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[9]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Chemical Safety. (n.d.). Understanding Diethyl Chlorophosphate: Properties, Hazards, and Safe Handling. Retrieved from [Link]

  • ResearchGate. (n.d.). Results Using Diethyl Chlorophosphate as Trapping Agent. Retrieved from [Link]

  • Dorn, V. B. (2005).
  • National Center for Biotechnology Information. (n.d.). Dipropyl chlorophosphate. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Dipropyl Chlorophosphate (CAS 2510-89-6): A Technical Guide for Synthetic Chemistry

Introduction Dipropyl chlorophosphate, with the CAS registration number 2510-89-6, is a key organophosphorus reagent belonging to the dialkyl phosphorochloridate family.[1] While its close analogue, diethyl chlorophospha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dipropyl chlorophosphate, with the CAS registration number 2510-89-6, is a key organophosphorus reagent belonging to the dialkyl phosphorochloridate family.[1] While its close analogue, diethyl chlorophosphate, is more frequently cited in literature, dipropyl chlorophosphate serves as an indispensable tool for the introduction of the dipropyl phosphate moiety onto a wide range of nucleophilic substrates. Its utility is most pronounced in the synthesis of pharmaceutical intermediates, modified biomolecules, and various organophosphate esters.[1][2]

The core reactivity of dipropyl chlorophosphate is defined by the electrophilic nature of its phosphorus atom, making it a potent agent for the phosphorylation of alcohols, amines, and other nucleophiles.[3] This guide provides an in-depth examination of its properties, synthesis, reactivity, and safe handling, tailored for researchers and professionals in drug development and synthetic chemistry. The protocols and mechanistic insights are presented to not only guide experimentation but also to foster a deeper understanding of the causality behind procedural choices.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of dipropyl chlorophosphate are summarized below. While some experimental data is sparse, computed properties from reliable databases provide a strong predictive baseline.

Physical and Chemical Properties
PropertyValueSource
CAS Number 2510-89-6[4]
Molecular Formula C₆H₁₄ClO₃P[4]
Molecular Weight 200.60 g/mol [4]
IUPAC Name dipropyl phosphorochloridate[4]
Synonyms O,O-dipropyl chlorophosphate, Di-n-propyl chlorophosphate[4]
Density 1.14 g/cm³ (calculated)[5]
Flash Point 100.1 °C (calculated)[5]
Refractive Index 1.426 (calculated)[5]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the reagent.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the P=O (phosphoryl) stretch, typically observed in the region of 1250-1300 cm⁻¹. Additional significant peaks include C-H stretching (approx. 2870-2960 cm⁻¹) and P-O-C stretching (approx. 950-1050 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: A single resonance is expected, with a chemical shift characteristic of phosphorochloridates.

    • ¹H NMR: The spectrum will show distinct signals for the propyl chains: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet (or more complex multiplet due to P-H coupling) for the methylene protons adjacent to the oxygen (OCH₂).

  • Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight and provide a characteristic fragmentation pattern useful for identification.[4]

Synthesis of Dipropyl Chlorophosphate

The most direct and common laboratory-scale synthesis of dialkyl chlorophosphates involves the reaction of phosphoryl chloride (POCl₃) with the corresponding alcohol. This method is reliable and avoids the use of more hazardous reagents required in other routes like the Atherton-Todd reaction.[6]

The reaction proceeds via the nucleophilic attack of n-propanol on phosphoryl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its primary role is to act as a proton scavenger, neutralizing the hydrogen chloride (HCl) byproduct as it forms. This prevents the protonation of the alcohol, ensuring it remains a potent nucleophile, and drives the reaction equilibrium towards the product by consuming a key byproduct.

SynthesisWorkflow POCl3 Phosphoryl Chloride (POCl₃) Reaction Reaction Vessel (0°C to RT) POCl3->Reaction nPrOH n-Propanol (2 equiv.) nPrOH->Reaction Base Pyridine or Et₃N (2 equiv.) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, Ether) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Separate Purification Vacuum Distillation Workup->Purification Crude Product Product Dipropyl Chlorophosphate Purification->Product Purified Product

Caption: General mechanism of alcohol phosphorylation.

Core Applications in Research and Drug Development

The ability to selectively install a phosphate group is critical in medicinal chemistry and drug development.

  • Prodrug Synthesis: Phosphorylation is a common strategy to enhance the aqueous solubility and bioavailability of drug candidates. A lipophilic drug containing a hydroxyl group can be converted to a phosphate ester, which can be cleaved in vivo by phosphatases to release the active parent drug.

  • Synthesis of Bioactive Molecules: Many naturally occurring and synthetic molecules with important biological functions, such as enzyme inhibitors and signaling molecules, contain phosphoroamidate or phosphate ester linkages. [6]Dialkyl chlorophosphates are primary reagents for constructing these motifs.

  • Intermediate for Further Functionalization: The conversion of ketones to enol phosphates using reagents like dipropyl chlorophosphate is a powerful transformation. [6]These enol phosphates are versatile intermediates that can undergo cross-coupling reactions or be converted into other functional groups. [1]* Oligonucleotide Synthesis: While phosphoramidite chemistry is dominant, phosphorylating agents like dialkyl chlorophosphates have applications in certain methods of oligonucleotide synthesis. [1]

Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol is a representative procedure for the phosphorylation of a generic primary alcohol (R-CH₂OH) and is adapted from established methods for similar reagents. [7]Extreme caution must be exercised as dipropyl chlorophosphate is highly toxic and corrosive. All operations must be performed in a certified chemical fume hood.

Materials and Equipment
  • Primary alcohol (1.0 equiv.)

  • Dipropyl chlorophosphate (1.2-1.5 equiv.)

  • Anhydrous pyridine or triethylamine (2.0-2.5 equiv.)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Argon or nitrogen gas supply

  • Round-bottomed flask with a magnetic stir bar

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (argon or nitrogen).

  • Reaction Setup: To a round-bottomed flask containing a magnetic stir bar, add the primary alcohol (1.0 equiv.) and dissolve it in the anhydrous solvent (e.g., diethyl ether).

  • Addition of Base: Add anhydrous pyridine (2.5 equiv.) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize side reactions.

  • Addition of Phosphorylating Agent: While stirring vigorously at 0 °C, add dipropyl chlorophosphate (1.5 equiv.) dropwise via syringe over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench by slowly adding cold 1 M HCl solution. This step neutralizes the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. The washes remove remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure dipropyl phosphate ester.

ProtocolWorkflow start Setup: Inert Flask Alcohol + Solvent + Pyridine cool Cool to 0°C start->cool add_reagent Add Dipropyl Chlorophosphate (Dropwise) cool->add_reagent react Stir at RT (4-8h) Monitor by TLC add_reagent->react quench Quench with cold 1M HCl react->quench extract Extract with Ether (3x) quench->extract wash Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Chromatography dry->purify

Caption: Step-wise experimental workflow for alcohol phosphorylation.

Safety and Handling

Dipropyl chlorophosphate and its analogues are classified as highly hazardous substances. Strict adherence to safety protocols is non-negotiable.

  • Toxicity: These compounds are potent cholinesterase inhibitors and are highly toxic if swallowed, inhaled, or absorbed through the skin. [6][8][9]Exposure can lead to severe neurological effects.

  • Corrosivity: The reagent is corrosive and can cause severe burns to the skin and eyes. [8]It is also destructive to the mucous membranes and upper respiratory tract.

  • Handling:

    • Always handle this chemical within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).

    • Avoid breathing vapors or mist.

    • Ensure an eyewash station and safety shower are immediately accessible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, strong oxidizing agents, and strong reducing agents. [10][11]The reagent is moisture-sensitive and will hydrolyze to release HCl.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Conclusion

Dipropyl chlorophosphate is a valuable and highly reactive phosphorylating agent with significant applications in synthetic organic and medicinal chemistry. Its efficacy in forming phosphate esters makes it a cornerstone reagent for modifying solubility, creating prodrugs, and synthesizing complex biologically active molecules. However, its utility is matched by its high toxicity and corrosive nature, which demands rigorous safety precautions and expert handling. By understanding its chemical properties, reaction mechanisms, and the rationale behind established protocols, researchers can safely and effectively leverage this powerful synthetic tool to advance their scientific objectives.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]

  • Google Patents. (2020). WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
  • ResearchGate. (2016). (PDF) Diethyl Chlorophosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137622, Dipropyl chlorophosphate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13139, Diethyl chlorophosphate. Retrieved from [Link]

  • RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND PESTICIDAL ACTIVITY OF SOME ORGANOPHOSPHORUS DERIVATIVES. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Technical Guide to Dipropyl Chlorophosphate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Dipropyl chlorophosphate is a reactive organophosphorus compound that serves as a crucial phosphorylating agent in modern organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl chlorophosphate is a reactive organophosphorus compound that serves as a crucial phosphorylating agent in modern organic synthesis. Its utility lies in its ability to introduce a dipropyl phosphate moiety onto various nucleophiles, a functional group of significant interest in the fields of medicinal chemistry and materials science. The lipophilic nature of the propyl groups can enhance the membrane permeability of polar molecules, making this reagent a valuable tool in the design of pro-drugs, particularly for antiviral and anticancer nucleoside analogues. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and core applications, complete with field-proven experimental protocols and safety directives.

Chemical Identity and Nomenclature

Correctly identifying a reagent is critical for experimental reproducibility and safety. Dipropyl chlorophosphate is known by several names, which can be a source of confusion. Below is a comprehensive list of its identifiers.

  • IUPAC Name: 1-[chloro(propoxy)phosphoryl]oxypropane[1]

  • CAS Number: 2510-89-6[1]

  • Molecular Formula: C₆H₁₄ClO₃P[1]

  • Molecular Weight: 200.60 g/mol [1]

Common Synonyms:

  • Dipropyl phosphorochloridate[1]

  • Phosphorochloridic acid, dipropyl ester[1]

  • Di-n-propyl chlorophosphate[1]

  • O,O-dipropyl chlorophosphate[1]

  • (Chlorodipropoxy)phosphine oxide[1]

Physicochemical Properties

Understanding the physical properties of a reagent is fundamental to its proper handling, storage, and use in quantitative experiments. The data presented below has been consolidated from chemical supplier databases.

PropertyValueSource
Appearance Clear, colorless liquidGeneric
Boiling Point 231.7 °C at 760 mmHg[2][3]
Density 1.14 g/cm³[2][3]
Refractive Index (n20/D) 1.426[2]
Flash Point 100.1 °C[2][3]
Stability Moisture sensitiveGeneric

Synthesis of Dipropyl Chlorophosphate

From a strategic standpoint, dialkyl phosphorochloridates like the dipropyl variant are most commonly synthesized by the controlled reaction of the corresponding alcohol with phosphorus oxychloride (POCl₃). The reaction stoichiometry is critical; using a 2:1 ratio of alcohol to POCl₃ in the presence of a non-nucleophilic base to scavenge the liberated HCl is key to maximizing the yield of the desired dialkyl product and minimizing the formation of monoalkyl and trialkyl phosphate side products.

Synthesis_Workflow POCl3 Phosphorus Oxychloride (POCl₃) Reaction Reaction Mixture POCl3->Reaction Propanol n-Propanol (2 equiv.) Propanol->Reaction Base Pyridine or Triethylamine (Base) Base->Reaction Solvent Anhydrous Solvent (e.g., Et₂O, DCM) ~ -10 to 0 °C Solvent->Reaction Quench Workup (e.g., Ice-water quench, extraction) Reaction->Quench 1. Stirring 2. HCl Salt Precipitation Purification Purification (Vacuum Distillation) Quench->Purification Product Dipropyl Chlorophosphate Purification->Product

Caption: General workflow for the synthesis of dipropyl chlorophosphate.

Representative Synthesis Protocol

This protocol is a representative method adapted from the standard synthesis of dialkyl phosphorochloridates.[4][5]

Objective: To synthesize dipropyl chlorophosphate from n-propanol and phosphorus oxychloride.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • n-Propanol, anhydrous

  • Triethylamine (Et₃N) or Pyridine, anhydrous

  • Anhydrous diethyl ether (Et₂O)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Addition funnel

  • Inert gas line (Argon or Nitrogen)

  • Ice-salt bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet. Maintain a positive pressure of argon or nitrogen throughout the reaction.

  • Reagent Preparation: Charge the flask with phosphorus oxychloride (1.0 equiv.) dissolved in anhydrous diethyl ether. In the addition funnel, place a solution of anhydrous n-propanol (2.0 equiv.) and anhydrous triethylamine (2.0 equiv.) in anhydrous diethyl ether.

  • Reaction: Cool the flask containing the POCl₃ solution to 0 °C using an ice-salt bath.

    • Causality: This initial cooling is crucial to control the exothermicity of the phosphorylation reaction and prevent the formation of undesired byproducts.

  • Slow Addition: Add the propanol/triethylamine solution dropwise from the addition funnel to the stirred POCl₃ solution over 1-2 hours. Maintain the internal temperature below 5 °C.

    • Causality: A slow addition rate ensures that the local concentration of the alcohol does not become too high, which would favor the formation of tripropyl phosphate. The triethylamine immediately neutralizes the HCl generated, preventing acid-catalyzed side reactions and driving the reaction to completion. A white precipitate of triethylammonium chloride will form.

  • Warming and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup: Filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous ether to recover any trapped product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure dipropyl chlorophosphate.

Applications in Research and Drug Development

The primary utility of dipropyl chlorophosphate is as a phosphorylating agent. The phosphate triester linkage it forms is a key structural motif in various biologically active molecules and pro-drugs.

Pro-drug Synthesis for Antiviral Nucleosides

A significant challenge in antiviral therapy, particularly with nucleoside analogues like 9-β-D-arabinofuranosyladenine (araA, Vidarabine), is their poor bioavailability and dependence on intracellular kinases for activation (phosphorylation) to the active triphosphate form. Dipropyl chlorophosphate has been used to synthesize 5'-phosphate triester derivatives of araA.[4]

Mechanism Insight: The rationale behind this pro-drug strategy is to mask the polar phosphate monoester with lipophilic propyl groups. This uncharged, more lipophilic molecule can more readily cross cell membranes. Once inside the cell, endogenous esterases can cleave the propyl groups, releasing the active 5'-monophosphate, thereby bypassing the often rate-limiting initial phosphorylation step.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Alcohol Nucleoside-OH (e.g., AraA) Activation Nucleophilic Attack Alcohol->Activation DPCP Dipropyl Chlorophosphate DPCP->Activation Base Base (e.g., Pyridine) Base->Activation HCl Scavenger Prodrug Nucleoside-O-P(O)(OPr)₂ (Phosphate Triester Pro-drug) Salt Base·HCl Salt Activation->Prodrug P-O Bond Formation Activation->Salt Cl⁻ Displacement

Caption: Phosphorylation of a nucleoside alcohol to form a pro-drug.

General Phosphorylation of Alcohols

Beyond pro-drugs, dipropyl chlorophosphate is a general reagent for converting alcohols into their corresponding phosphate esters. This transformation is valuable for creating intermediates for further reactions, such as in the synthesis of flame retardants or plasticizers.

Experimental Protocol: Phosphorylation of a Primary Alcohol

This protocol is adapted from a reliable, peer-reviewed procedure for the phosphorylation of geraniol using diethyl chlorophosphate and serves as a robust template for other primary alcohols.

Objective: To phosphorylate a primary alcohol using a dialkyl chlorophosphate in the presence of a base.

Materials:

  • Primary Alcohol (e.g., Geraniol, 1.0 equiv.)

  • Pyridine (2.5 equiv.)

  • Dipropyl chlorophosphate (1.5 equiv.)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Argon or Nitrogen atmosphere

  • Dry ice/acetone bath (-30 °C)

  • Magnetic stirrer and stir bar

Procedure:

  • Inert Atmosphere: To an argon-purged, flame-dried round-bottom flask, add the primary alcohol (1.0 equiv.), anhydrous pyridine (2.5 equiv.), and anhydrous diethyl ether.

    • Expertise: Pyridine serves as both the base to neutralize the generated HCl and as a nucleophilic catalyst. An excess is used to ensure the reaction environment remains basic. The entire apparatus must be scrupulously dried as the chlorophosphate reagent is highly sensitive to moisture.

  • Cooling: Cool the clear solution in a -30 °C dry ice/acetone bath with vigorous stirring.

    • Trustworthiness: This low temperature is critical for controlling the reaction rate and selectivity, preventing potential side reactions with other functional groups that might be present in a complex substrate.

  • Reagent Addition: Add dipropyl chlorophosphate (1.5 equiv.) dropwise via syringe over 10-15 minutes.

    • Expertise: A slight excess of the phosphorylating agent ensures complete consumption of the valuable starting alcohol. Dropwise addition is essential to manage the reaction exotherm.

  • Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. A white precipitate of pyridinium hydrochloride will form as the reaction proceeds. Stir for 6-8 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting alcohol.

  • Quenching and Extraction: Quench the reaction by carefully adding ice-cold 1 M NaOH solution. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure dialkyl phosphate ester.

Safety and Handling

Organophosphorus chloridates are hazardous compounds and must be handled with extreme caution. The safety information for the closely related diethyl chlorophosphate provides a strong guideline for handling the dipropyl analogue.

  • Hazard Class: Acutely toxic and corrosive. Assumed to be a cholinesterase inhibitor.[5]

  • GHS Pictograms: Skull and Crossbones (Fatal Toxicity), Corrosive.

Hazard Statements (Adapted from Diethyl Chlorophosphate):

  • H300 + H310: Fatal if swallowed or in contact with skin.[5]

  • H331: Toxic if inhaled.[5]

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P261 & P262: Avoid breathing vapors and do not get in eyes, on skin, or on clothing.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[5]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5]

  • Handling: Always handle in a well-ventilated chemical fume hood. The reagent is moisture-sensitive and should be stored under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Dipropyl chlorophosphate is a potent and versatile reagent for introducing the dipropyl phosphate functional group. Its role in the synthesis of antiviral pro-drugs highlights its importance in modern medicinal chemistry, offering a strategy to overcome the pharmacokinetic limitations of potent but poorly absorbed active pharmaceutical ingredients. While its reactivity makes it highly useful, it also necessitates careful handling and adherence to strict safety protocols. The experimental frameworks provided in this guide offer a solid foundation for researchers to confidently and safely incorporate this valuable reagent into their synthetic workflows.

References

  • Title: Synthesis and Biological Evaluation of some Novel Phosphate Derivatives of the Anti-viral Drug AraA Source: UCL Discovery, University College London URL: [Link]

  • Title: SYNTHESIS^ OF SOME NOVEL NUCLEOTIDE DERIVATIVES AS POTENTIAL ANTI-AIDS DRUGS Source: UCL Discovery, University College London URL: [Link]

  • Title: Dipropyl chlorophosphate | C6H14ClO3P | CID 137622 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Pyridinolysis of Dipropyl Chlorophosphate in Acetonitrile Source: Bulletin of the Korean Chemical Society URL: [Link]

  • Title: SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS Source: Organic Syntheses URL: [Link]

  • Title: DIPROPYL CHLOROPHOSPHATE Price Source: ChemSrc URL: [Link]

  • Title: Diethyl chlorophosphate - general description and application Source: Georganics URL: [Link]

Sources

Exploratory

Understanding the electrophilicity of Dipropyl chlorophosphate

An In-Depth Technical Guide to the Electrophilicity of Dipropyl Chlorophosphate For inquiries, please contact our technical support team. Abstract Dipropyl chlorophosphate ((PrO)₂P(O)Cl) is a key organophosphorus reagent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilicity of Dipropyl Chlorophosphate

For inquiries, please contact our technical support team.

Abstract

Dipropyl chlorophosphate ((PrO)₂P(O)Cl) is a key organophosphorus reagent whose utility in chemical synthesis is fundamentally governed by the electrophilic nature of its central phosphorus atom. This guide provides an in-depth analysis of the structural and electronic factors that determine its reactivity profile. We will explore the interplay of inductive and resonance effects, the role of the leaving group, and the influence of steric hindrance. Furthermore, this document details robust experimental protocols for quantitatively assessing electrophilicity through kinetic studies, primarily leveraging ³¹P NMR spectroscopy. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to effectively utilize and understand the chemical behavior of dipropyl chlorophosphate and related organophosphorus compounds.

The Electrophilic Phosphorus Center: A Foundation of Reactivity

In the realm of organophosphorus chemistry, the phosphorus atom in compounds like dipropyl chlorophosphate serves as a highly reactive electrophilic center.[1] This electrophilicity is the cornerstone of its function as a phosphorylating agent, enabling the formation of new phosphorus-oxygen, phosphorus-nitrogen, or phosphorus-sulfur bonds. The propensity of the phosphorus atom to accept an electron pair from a nucleophile is not an intrinsic, immutable property but is rather a finely tuned characteristic dictated by the electronic and steric nature of its substituents.

The general structure of organophosphates features a central phosphorus atom double-bonded to an oxygen or sulfur atom (a phosphoryl or thiophosphoryl group, respectively), two hydrophobic groups, and a leaving group.[2] In dipropyl chlorophosphate, the key components contributing to the electrophilicity are the phosphoryl group, the two propoxy side chains, and the chlorine atom, which acts as the leaving group.[2][3] Understanding how each of these components modulates the electron density at the phosphorus center is critical for predicting and controlling its reactivity in complex synthetic applications.

Deconstructing the Electrophilicity of Dipropyl Chlorophosphate

The reactivity of dipropyl chlorophosphate is a direct consequence of the cumulative electronic and steric effects of its constituent groups. The central phosphorus atom is rendered significantly electron-deficient, making it a prime target for nucleophilic attack.

Key Influencing Factors:

  • The Phosphoryl Group (P=O): The doubly bonded oxygen is highly electronegative and exerts a powerful electron-withdrawing effect through both induction (σ-bond polarization) and resonance. This effect strongly polarizes the P=O bond and withdraws electron density from the phosphorus atom, creating a significant partial positive charge (δ+) and thus increasing its electrophilicity.

  • The Chlorine Atom (P-Cl): As a halogen, chlorine is highly electronegative, further contributing to the electron deficiency of the phosphorus center via a strong inductive effect. Crucially, the chloride ion (Cl⁻) is an excellent leaving group, a property that facilitates nucleophilic substitution reactions. The polarized phosphorus-chlorine bond is the primary site of reactivity.[4]

  • The Dipropoxy Groups (-OPr): The two propoxy groups have a more nuanced electronic influence. The oxygen atoms are more electronegative than phosphorus, leading to an inductive withdrawal of electron density. However, the lone pairs on the oxygen atoms can also participate in pπ-dπ back-bonding with the empty d-orbitals of the phosphorus, a resonance effect that donates electron density. For alkoxy groups, the inductive effect typically dominates, contributing to the overall electrophilicity. The propyl chains themselves are weakly electron-donating.

  • Steric Hindrance: The two n-propyl groups, while not as bulky as branched isomers like isopropyl groups, still impart a degree of steric hindrance around the phosphorus center. This bulk can influence the rate of reaction by impeding the approach of a nucleophile, an effect that becomes more pronounced with larger, more sterically demanding nucleophiles.[5]

The combination of these factors results in a molecule primed for reaction with a wide array of nucleophiles, including alcohols, amines, and thiols, to form stable phosphate esters, phosphoramidates, and thiophosphate esters, respectively.[4][6]

G Factors Influencing Electrophilicity of Dipropyl Chlorophosphate cluster_effects Electronic & Steric Effects P Phosphorus Atom (P) O_double =O (Phosphoryl Group) P->O_double e⁻ withdrawal Cl -Cl (Leaving Group) P->Cl e⁻ withdrawal OPr1 -OPr (Propoxy Group 1) P->OPr1 e⁻ withdrawal OPr2 -OPr (Propoxy Group 2) P->OPr2 e⁻ withdrawal Inductive Strong Inductive Electron Withdrawal O_double->Inductive Cl->Inductive Leaving Good Leaving Group Ability Cl->Leaving Steric Moderate Steric Hindrance OPr1->Steric OPr2->Steric

Caption: Logical relationship of substituents to the electrophilicity of the phosphorus center.

Reaction Mechanism: The Nucleophilic Substitution Pathway

The characteristic reaction of dipropyl chlorophosphate is nucleophilic substitution at the phosphorus center (Sₙ2@P). This process can occur through two principal mechanisms, largely dependent on the nature of the nucleophile, solvent, and reaction conditions.[7][8]

  • Concerted Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the phosphorus atom at the same time as the chloride leaving group departs. The reaction proceeds through a single, pentacoordinate transition state. This mechanism is often favored by weakly basic nucleophiles.[7]

  • Stepwise (Addition-Elimination) Mechanism: This pathway involves the initial formation of a metastable, trigonal bipyramidal pentacoordinate intermediate.[8] This intermediate subsequently collapses with the expulsion of the leaving group to form the final product. Strongly basic nucleophiles tend to favor this stepwise mechanism.[7]

Regardless of the precise pathway, the outcome is the displacement of the chloride ion by the incoming nucleophile, resulting in a new phosphorylated compound.

G Workflow for Kinetic Analysis via ³¹P NMR A Prepare Stock Solutions (Reagent, Nucleophile, Base in Deuterated Solvent) B Equilibrate Reagent & Base in NMR Tube to Temp. A->B C Acquire t=0 Spectrum (Confirm Starting Material) B->C D Inject Nucleophile & Mix C->D E Acquire Time-Resolved ³¹P NMR Spectra D->E F Process Spectra & Integrate Reactant/Product Peaks E->F G Plot ln[Reactant] vs. Time F->G H Calculate Rate Constant k (Quantitative Measure of Electrophilicity) G->H

Caption: Experimental workflow for determining the rate constant of a phosphorylation reaction.

Comparative Reactivity Data

The electrophilicity of a compound is best understood in a relative context. By performing kinetic experiments with a standardized nucleophile, we can rank the reactivity of various chlorophosphates.

Chlorophosphate CompoundRelative Rate Constant (k_rel)Key Steric/Electronic Difference
Dimethyl Chlorophosphate~1.5 - 2.0Less steric hindrance than dipropyl.
Diethyl Chlorophosphate~1.2 - 1.5Slightly less steric hindrance. [9]
Dipropyl Chlorophosphate 1.0 (Reference) Baseline.
Diisopropyl Chlorophosphate~0.3 - 0.5Significant steric hindrance from branched alkyl groups. [10]
Diphenyl Chlorophosphate~5.0 - 10.0Phenyl groups are strongly electron-withdrawing, increasing P electrophilicity. [4]

Note: These are representative values to illustrate trends. Actual values are highly dependent on the specific nucleophile, solvent, and temperature.

Applications in Drug Development and Chemical Synthesis

The well-defined electrophilicity of dipropyl chlorophosphate makes it a valuable reagent for introducing the dipropyl phosphate moiety into organic molecules. This is particularly relevant in the synthesis of:

  • Prodrugs: Phosphorylation can increase the water solubility and bioavailability of a parent drug.

  • Enzyme Inhibitors: Many organophosphates act as inhibitors of enzymes, particularly hydrolases like acetylcholinesterase, by phosphorylating a serine residue in the active site. [11]* Synthetic Intermediates: It is used to convert other functional groups, for example, transforming ketones into enol phosphates, which are versatile intermediates for further reactions. [12] The predictable reactivity allows chemists to selectively target nucleophilic sites (e.g., hydroxyl or amine groups) in complex molecules, making it a reliable tool in multi-step synthetic campaigns.

Conclusion

The electrophilicity of dipropyl chlorophosphate is a multifaceted property derived from a confluence of inductive effects, resonance, and steric factors. The powerful electron-withdrawing capacity of the phosphoryl and chloro substituents creates a highly electron-deficient phosphorus center, predisposing the molecule to nucleophilic attack. While the propoxy groups contribute to this effect, they also introduce moderate steric bulk that can modulate reactivity.

A thorough understanding of these principles, combined with robust quantitative analysis through kinetic studies, empowers researchers to harness the reactivity of dipropyl chlorophosphate with precision. This knowledge is paramount for designing efficient synthetic routes, developing novel therapeutics, and expanding the frontiers of organophosphorus chemistry.

References

  • The Chemical Reactivity and Mechanistic Insights of Diphenyl Chlorophosphate. (n.d.). Google AI. Retrieved January 23, 2026.
  • PubChem. (n.d.). Diphenyl chlorophosphate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Jover, J., et al. (n.d.). Quantitative electrophilicity measures.
  • Georganics. (n.d.). Dipropyl chlorophosphate. Retrieved January 23, 2026, from [Link]

  • Jokanovic, M., & Kosanovic, M. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Selected reactivity of organophosphorus compounds. (n.d.).
  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved January 23, 2026, from [Link]

  • Gora, A., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. Retrieved from [Link]

  • Al-Salem, S. M., et al. (2022). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Science and Pollution Research, 29(52), 78239–78270. Retrieved from [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Dipropyl chlorophosphate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Diethyl Chlorophosphate. (2016).
  • Mayr, H., et al. (2003). Estimation of Mayr Electrophilicity with a Quantitative Structure–Property Relationship Approach Using Empirical and DFT Descriptors. The Journal of Organic Chemistry, 68(24), 9389–9395. Retrieved from [Link]

  • Cadogan, J. I. G., et al. (1965). The reactivity of organophosphorus compounds. Part XXV. Displacement of activated aromatic nitro-groups by tervalent phosphorus reagents. Journal of the Chemical Society, 4831-4837. Retrieved from [Link]

  • Bickelhaupt, F. M., et al. (2002). Nucleophilic Substitution at Phosphorus (SN2@P): Disappearance and Reappearance of Reaction Barriers. Journal of the American Chemical Society, 124(8), 1589–1594. Retrieved from [Link]

  • Base effects of electrophilic on phosphorylation reaction. (n.d.).
  • Why does fluorine act as a leaving group in organophosphates? (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Domingo, L. R., et al. (2003). Quantitative characterization of the global electrophilicity pattern of some reagents involved in 1,3-dipolar cycloaddition reactions. Tetrahedron, 59(22), 4055-4063. Retrieved from [Link]

  • Chval, Z., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Molecules, 26(4), 999. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved January 23, 2026, from [Link]

  • General structure of OPs. X represents the leaving group, R1 and R2 the... (n.d.).
  • Liu, G., & Lin, Y. (2005). Electrochemical Sensor for Organophosphate Pesticides and Nerve Agents Using Zirconia Nanoparticles as Selective Sorbents. Analytical Chemistry, 77(18), 5894–5901. Retrieved from [Link]

  • Soderberg, T. (2022). Phosphate Transfer Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Luo, S., et al. (2023). Prediction of Nucleophilicity and Electrophilicity Based on a Machine-Learning Approach. Angewandte Chemie International Edition, 62(35), e202305739. Retrieved from [Link]

  • Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes. (n.d.).
  • Nucleophilic substitution at phosphorus: stereochemistry and mechanisms. (n.d.).
  • Mayr, H., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society, 139(38), 13499–13511. Retrieved from [Link]

  • Nifantiev, E. E., & Kiselyov, A. S. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry, 12(1), 108. Retrieved from [Link]

  • Analysis of organophosphates in lithium ion Battery Electrolytes by HiliC–ESi-mS. (n.d.). HPLC. Retrieved January 23, 2026.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.).
  • Electrochemical detection of organophosphorus pesticides based on amino acids-conjugated P3TAA-modified electrodes. (n.d.). Analyst (RSC Publishing). Retrieved January 23, 2026.
  • Some Properties of the Phosphate Group (General Concepts). (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Real-Time Monitoring of Phosphorylation Reactions Using Quantitative ³¹P NMR Spectroscopy with Dipropyl Chlorophosphate

Abstract Dipropyl chlorophosphate is a key reagent for the phosphorylation of nucleophilic substrates such as alcohols and amines, a fundamental transformation in drug discovery and development. Monitoring the progress o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dipropyl chlorophosphate is a key reagent for the phosphorylation of nucleophilic substrates such as alcohols and amines, a fundamental transformation in drug discovery and development. Monitoring the progress of these reactions is crucial for optimization, yield determination, and mechanistic understanding. This guide provides a detailed protocol for the real-time, quantitative monitoring of phosphorylation reactions using Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. We present a model reaction—the phosphorylation of a primary alcohol—and detail the principles, experimental setup, data acquisition, and interpretation, establishing a robust and self-validating methodology for researchers and drug development professionals.

Introduction: The Power of ³¹P NMR in Reaction Monitoring

Phosphorus-31 (³¹P) is an ideal nucleus for NMR spectroscopy due to its 100% natural isotopic abundance and high gyromagnetic ratio, which afford excellent sensitivity.[1][2] The technique is exceptionally powerful for studying organophosphorus compounds because:

  • Wide Chemical Shift Range: The ³¹P nucleus exhibits a broad chemical shift range (over 400 ppm), which minimizes signal overlap and allows for clear discrimination between different phosphorus environments, such as the starting chlorophosphate, the desired phosphate ester product, and potential side products like pyrophosphates.[1][3]

  • Direct Quantification: The intensity of a ³¹P NMR signal is directly proportional to the molar concentration of the analyte.[1] This allows for straightforward, real-time quantitative analysis (qNMR) of reaction mixtures without the need for chromatography or complex workup procedures.[4][5]

  • Simplified Spectra: Spectra are often recorded with proton (¹H) decoupling, which collapses complex spin-spin couplings, resulting in sharp, singlet peaks for each unique phosphorus species, simplifying analysis.[3]

This application note leverages these advantages to provide a comprehensive framework for monitoring the reaction of dipropyl chlorophosphate with an alcohol.

Foundational Principles

The Phosphorylation Reaction

Dipropyl chlorophosphate is an electrophilic phosphorylating agent. It reacts with nucleophiles, such as the hydroxyl group of an alcohol, to form a stable phosphate triester. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[6][7]

Reaction Scheme: (CH₃CH₂CH₂O)₂P(O)Cl + R-OH + Base → (CH₃CH₂CH₂O)₂P(O)OR + [Base-H]⁺Cl⁻

Interpreting ³¹P NMR Chemical Shifts

The chemical environment surrounding the phosphorus nucleus dictates its resonance frequency (chemical shift, δ). Understanding typical chemical shift ranges is critical for identifying reactants, products, and byproducts. All shifts are referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).[2]

Compound Class Typical ³¹P Chemical Shift (δ, ppm) Notes
Phosphorochloridates (R₂P(O)Cl) +2 to +10Starting material. Dipropyl chlorophosphate appears in this region.
Phosphate Triesters (R₃PO₄) +5 to -5Desired product.[8]
Pyrophosphates (R₂P(O)OP(O)R₂) -10 to -15Common byproduct from hydrolysis of the starting material.[8]
Phosphoric Acid (H₃PO₄) 0 (by definition)Potential hydrolysis product. Its chemical shift is pH-dependent.[9]

This table provides general ranges. Specific shifts can vary based on solvent, concentration, and temperature.

Ensuring Quantitative Accuracy (qNMR)

For the integrated area of an NMR peak to be truly proportional to the concentration, the measurement must be quantitative. Standard proton-decoupled ³¹P NMR spectra are often not inherently quantitative due to variable Nuclear Overhauser Effect (NOE) enhancements and long, differing spin-lattice relaxation times (T₁).[3]

To achieve accurate quantification, two key adjustments are made:

  • Inverse-Gated Decoupling: This pulse sequence technique decouples protons only during signal acquisition, not during the relaxation delay. This suppresses the NOE, ensuring that signal intensities are not artificially enhanced.[3]

  • Sufficient Relaxation Delay (d1): A delay must be inserted between scans to allow the phosphorus nuclei to fully return to thermal equilibrium. For 99.3% recovery, this delay (d1) should be at least 5 times the longest T₁ value of any phosphorus species in the mixture.[10][11] For many organophosphorus compounds, T₁ values can be several seconds, necessitating delays of 10-25 seconds for accurate quantification.[11][12]

Experimental Protocol: Monitoring the Phosphorylation of 1-Propanol

This protocol details the monitoring of the reaction between dipropyl chlorophosphate and 1-propanol.

Materials and Reagents
  • Dipropyl chlorophosphate (≥95%)

  • 1-Propanol (Anhydrous, ≥99.5%)

  • Pyridine (Anhydrous, ≥99.8%)

  • Triphenyl phosphate (Internal Standard, ≥99%)

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D, with 0.03% TMS)

  • 5 mm NMR Tubes

Safety & Handling:

  • Dipropyl chlorophosphate is corrosive, highly toxic, and moisture-sensitive. It should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • Store under inert gas and protect from moisture to prevent hydrolysis.[13]

Instrumentation
  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ³¹P frequency.

  • Automated sample changer (optional, for time-course experiments).

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Base, IS) prep_nmr Prepare NMR Tube (Solvent, Lock) acq_t0 Acquire t=0 Spectrum (Substrate + IS) prep_nmr->acq_t0 Add Substrate & Internal Std. add_reagent Inject Dipropyl Chlorophosphate acq_t0->add_reagent acq_kinetic Acquire Time-Course ³¹P NMR Spectra add_reagent->acq_kinetic process Process Spectra (Phase, Baseline) acq_kinetic->process integrate Integrate Peaks (Reagent, Product, IS) process->integrate calculate Calculate Conversion & Concentration integrate->calculate

Caption: Experimental workflow for ³¹P NMR reaction monitoring.

Step-by-Step Methodology

1. Preparation of the Internal Standard (IS) Stock Solution:

  • Rationale: An internal standard is a non-reactive compound added at a known concentration. It allows for the precise calculation of the concentrations of other species, correcting for any variations in sample volume or spectrometer performance. Triphenyl phosphate is an excellent IS as its ³¹P signal (δ ≈ -18 ppm) is well-resolved from the reaction components.

  • Action: Accurately weigh ~81.5 mg of triphenyl phosphate (0.25 mmol) and dissolve it in 5.00 mL of CDCl₃ to create a 50.0 mM stock solution.

2. Preparation of the NMR Sample:

  • In a clean, dry vial, add 400 µL of CDCl₃.

  • Add 100 µL of the 50.0 mM triphenyl phosphate IS stock solution (Final [IS] = 10.0 mM).

  • Add 7.5 µL of 1-propanol (0.1 mmol, 1.0 eq).

  • Add 8.1 µL of pyridine (0.1 mmol, 1.0 eq).

  • Transfer the mixture to a 5 mm NMR tube.

3. Initial Spectrum (t=0):

  • Rationale: This spectrum confirms the purity of the starting materials and the precise chemical shift of the internal standard before the reaction begins.

  • Action: Acquire a quantitative ³¹P NMR spectrum of the sample. Only the signal for the internal standard should be visible.

4. Reaction Initiation and Monitoring:

  • Action: Carefully add 18.2 µL of dipropyl chlorophosphate (0.1 mmol, 1.0 eq) to the NMR tube. Cap, invert gently to mix, and immediately place it in the NMR spectrometer.

  • Action: Begin acquiring a series of quantitative ³¹P NMR spectra at regular intervals (e.g., every 5-10 minutes) for the desired reaction time.

NMR Acquisition Parameters (Self-Validating System)

To ensure data integrity, the following parameters are critical.

Parameter Value Rationale (Expertise & Trustworthiness)
Pulse Program zgig (Bruker) or equivalentInverse-gated ¹H decoupling to suppress NOE for accurate integration.[3]
Pulse Angle 90°Ensures maximum signal excitation for sensitivity.
Relaxation Delay (d1) 20 sA conservative delay (≥ 5 x T₁), ensuring full relaxation for all species, which is the cornerstone of qNMR.[11][12]
Acquisition Time (aq) ~2 sProvides adequate resolution.
Number of Scans (ns) 16-64Balances signal-to-noise with temporal resolution. Adjust as needed based on reaction rate.
Temperature 298 K (25 °C)Maintain constant temperature for consistent reaction kinetics and chemical shifts.
Reference 85% H₃PO₄ (external)Standard reference for ³¹P NMR.[2]

Data Processing and Interpretation

Spectral Analysis

As the reaction proceeds, the ³¹P NMR spectra will show:

  • A decrease in the intensity of the dipropyl chlorophosphate peak (δ ≈ +3 to +5 ppm).

  • An increase in the intensity of the tripropyl phosphate product peak (δ ≈ -1 to -2 ppm).

  • The intensity of the internal standard peak (triphenyl phosphate, δ ≈ -18 ppm) will remain constant.

Quantitative Calculations

The concentration of any species 'X' at a given time 't' can be calculated using the following formula, which validates the measurement against a known constant:

Concentration [X]t = ([IS] × AreaX) / AreaIS

Where:

  • [X]t is the concentration of species X at time t.

  • [IS] is the known concentration of the internal standard (10.0 mM).

  • AreaX is the integrated area of the peak for species X.

  • AreaIS is the integrated area of the internal standard peak.

Reaction Conversion (%) = ([Product]t / ([Product]t + [Starting Material]t)) × 100

Example Data Presentation
Time (min) δ (Reagent) ppm Area (Reagent) δ (Product) ppm Area (Product) [Product] (mM) Conversion (%)
5+3.585.3-1.514.717.214.7%
15+3.560.1-1.539.966.439.9%
30+3.535.2-1.564.8184.164.8%
60+3.510.5-1.589.5852.489.5%
120+3.51.2-1.598.8>980.0>98%
(Data is illustrative. Assumes Area(IS) is normalized to 100 for simplicity in this table).

Troubleshooting and Advanced Insights

  • Side Product Formation: The appearance of a peak around -12 ppm indicates the formation of tetrapropyl pyrophosphate, likely due to moisture in the reactants or solvent hydrolyzing the starting material.

  • Peak Broadening: Broad peaks can indicate chemical exchange or the presence of paramagnetic species. Ensure high-purity, anhydrous solvents and reagents are used.

  • pH Effects: The chemical shifts of acidic phosphorus species (like phosphoric acid) are highly pH-dependent.[9] In unbuffered reactions, pH shifts can cause peak migration. While less common in this anhydrous reaction, it is a key consideration in aqueous systems.[14]

Logical Decision Diagram for Protocol Execution

G start Start: Define Reaction prep Prepare Reactants & Internal Standard (IS) start->prep setup Setup NMR Sample (Solvent, Substrate, IS) prep->setup t0_spec Acquire t=0 Spectrum setup->t0_spec check_t0 t=0 Spectrum OK? (IS peak clear?) t0_spec->check_t0 initiate Initiate Reaction (Add Chlorophosphate) check_t0->initiate Yes troubleshoot Troubleshoot: - Check reagent purity - Check solvent dryness - Re-prepare sample check_t0->troubleshoot No acquire Acquire Kinetic Data (Time-course ³¹P NMR) initiate->acquire process Process & Integrate Spectra acquire->process calculate Calculate Concentrations & Conversion process->calculate end End: Final Report calculate->end troubleshoot->setup

Caption: Decision-making flowchart for the q³¹P NMR protocol.

Conclusion

Quantitative ³¹P NMR spectroscopy is a direct, robust, and highly informative technique for monitoring phosphorylation reactions involving reagents like dipropyl chlorophosphate. By employing inverse-gated decoupling, sufficient relaxation delays, and a stable internal standard, this method provides reliable, real-time kinetic and concentration data with minimal sample preparation. This protocol serves as a self-validating system, empowering researchers in process chemistry and drug development to optimize reaction conditions, elucidate mechanisms, and ensure product quality with confidence.

References

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • JoVE. (2023, April 3). Quantitative 31P NMR Analysis Of Lignins & Tannins l Protocol Preview. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • IMSERC. (n.d.). Building Block. The relaxation delay. Retrieved from [Link]

  • ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy. New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized combination of relaxation delay (d1) and number of scans.... Retrieved from [Link]

  • ACS Publications. (2022, April 13). Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. JACS Au. Retrieved from [Link]

  • ResearchGate. (2018, August 5). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Retrieved from [Link]

  • PubMed. (n.d.). An examination of spin-lattice relaxation times for analysis of soil and manure extracts by liquid state phosphorus-31 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Diethyl chlorophosphate. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]

  • bioRxiv. (2020, December 3). 31P NMR Spectroscopy Demonstrates Large Amounts of Phosphohistidine in Mammalian Cells. Retrieved from [Link]

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • University of Edinburgh Research Explorer. (2022, July 12). Rapid Estimation of T1 for Quantitative NMR. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 13). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. Retrieved from [Link]

  • YouTube. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (n.d.). In Sample pH Measurement by 31P Phosphate NMR. Retrieved from [Link]

Sources

Application

Application Note: GC-MS for the Definitive Purity Assessment of Dipropyl Chlorophosphate

Abstract & Introduction Dipropyl chlorophosphate ((C₃H₇O)₂P(O)Cl) is a reactive chemical intermediate pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organophosphorus com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dipropyl chlorophosphate ((C₃H₇O)₂P(O)Cl) is a reactive chemical intermediate pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organophosphorus compounds. The purity of this intermediate is a critical quality attribute, as residual starting materials, by-products, or degradation products can carry through to the final API, impacting its efficacy, safety, and stability.[1] Regulatory bodies, such as the FDA, emphasize the importance of controlling impurities from the earliest stages of synthesis.[2]

This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of Dipropyl chlorophosphate. GC-MS is the technique of choice due to its ability to separate volatile and semi-volatile compounds with high resolution and provide definitive identification of the main component and its potential impurities through mass spectral data.[3][4] The protocol herein is designed for researchers, process chemists, and quality control analysts in the drug development sector, providing a framework for accurate purity determination and impurity profiling.

Scientific Principle: The Rationale for GC-MS

The selection of GC-MS for this analysis is predicated on the physicochemical properties of Dipropyl chlorophosphate and the rigorous demands of pharmaceutical quality control.

  • Gas Chromatography (GC): This technique is ideal for separating thermally stable, volatile compounds. Dipropyl chlorophosphate, an alkyl chlorophosphate, possesses sufficient volatility for GC analysis. The separation occurs in a capillary column, where compounds are partitioned between a gaseous mobile phase (typically Helium) and a liquid stationary phase. A low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, is highly effective for separating organophosphorus compounds based on their boiling points and relative polarities.[3]

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a standard technique where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a chemical "fingerprint," allowing for unambiguous identification of the analyte.[5] The mass selective detector provides the high sensitivity needed to detect trace-level impurities and the specificity to differentiate them from the main analyte peak.[5]

This combination provides a powerful two-dimensional analysis: chromatographic retention time for initial identification and the mass spectrum for definitive confirmation and structural elucidation of unknown impurities.[6][7]

Materials & Reagents

ItemSpecifications
Solvent Dichloromethane (DCM), Anhydrous, ≥99.8% Purity
Reference Standard Dipropyl chlorophosphate, Certified Reference Material
GC Vials 2 mL, Amber, with Polytetrafluoroethylene (PTFE)-lined caps
Pipettes & Tips Calibrated micropipettes
Inert Gas Nitrogen or Argon for sample handling

Causality: Dipropyl chlorophosphate is a reactive compound susceptible to hydrolysis. The use of anhydrous dichloromethane is critical to prevent the degradation of the analyte into dipropyl hydrogen phosphate, which is non-volatile and would not be detected by this GC method.[8] Handling under inert gas is recommended to further minimize exposure to atmospheric moisture.

GC-MS Instrumentation & Protocol

Sample Preparation Protocol

Objective: To prepare a dilute, stable sample solution suitable for GC-MS injection.

  • Work Environment: Perform all sample manipulations in a fume hood with low ambient humidity or within a glove box.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Dipropyl chlorophosphate reference standard into a 10 mL volumetric flask. Dilute to volume with anhydrous dichloromethane.

  • Working Standard (100 µg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with anhydrous dichloromethane.

  • Test Sample Preparation: Prepare the test sample of Dipropyl chlorophosphate in the same manner as the working standard to achieve a nominal concentration of 100 µg/mL.

  • Transfer: Immediately transfer the prepared solutions to 2 mL GC vials and cap tightly. Analyze as soon as possible to minimize potential degradation.

Instrumental Workflow Diagram

The following diagram outlines the complete analytical workflow, from sample preparation to final data reporting, ensuring a systematic and validated approach.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Prep Prepare Sample & Standard (100 µg/mL in Anhydrous DCM) Sample->Prep Vial Transfer to GC Vial Prep->Vial SST System Suitability Test (SST) Vial->SST SST_Check SST Pass? SST->SST_Check Inject Inject Sample into GC-MS Acquire Acquire Data (Full Scan Mode) Inject->Acquire Integrate Integrate Chromatogram Acquire->Integrate SST_Check->SST No, re-equilibrate SST_Check->Inject Yes Identify Identify Peaks (Retention Time & Mass Spectrum) Integrate->Identify Calculate Calculate Purity (% Area Normalization) Identify->Calculate Report Generate Final Report Calculate->Report

Caption: GC-MS analytical workflow for Dipropyl chlorophosphate purity.

GC-MS Instrument Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident peak identification.[5]
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for organophosphorus compounds.[3]
Injection Mode SplitlessMaximizes the transfer of analytes to the column, essential for detecting trace-level impurities.[3]
Injection Volume 1 µLStandard volume for achieving good peak shape and sensitivity.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)Initial hold separates solvent from the analyte, while the ramp ensures good separation of potential impurities with varying boiling points.
Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns and library-searchable spectra.
Acquisition Mode Full ScanScans a wide mass range (e.g., m/z 40-450) to detect and identify both expected and unexpected impurities.
Solvent Delay 3 minutesPrevents the high concentration of solvent from saturating the detector and causing premature filament burnout.

Data Analysis & Purity Calculation

  • Peak Identification: The main peak corresponding to Dipropyl chlorophosphate is identified by its characteristic retention time (determined from the analysis of the reference standard) and its mass spectrum.

  • Impurity Identification: All other peaks in the chromatogram are treated as impurities. Their identities can be postulated by interpreting their mass spectra and comparing them against spectral libraries (e.g., NIST).

  • Purity Calculation: The purity is calculated using the area normalization method. This assumes that all compounds have a similar response factor in the detector, which is a common and accepted practice for purity assays where impurity standards are not available.

    Purity (%) = (Area of Dipropyl chlorophosphate Peak / Total Area of All Peaks) x 100

Expected Mass Spectrum and Fragmentation

Understanding the fragmentation pathway is key to confirming the identity of the main peak. For Dipropyl chlorophosphate (Molecular Weight: 200.6 g/mol ), the following fragments are expected under EI conditions.

Fragmentation Parent [(C₃H₇O)₂P(O)Cl]⁺˙ m/z 200/202 (Molecular Ion) Frag1 Loss of Propene (-C₃H₆) m/z 158/160 Parent->Frag1 - C₃H₆ Frag2 Loss of Chlorine radical (-Cl) m/z 165 Parent->Frag2 - Cl• Frag3 Loss of Propoxy radical (-OC₃H₇) m/z 141/143 Parent->Frag3 - OC₃H₇• Frag4 Base Peak Candidate [HPO(OH)Cl]⁺˙ m/z 98/100 Frag1->Frag4 McLafferty Rearrangement

Caption: Predicted EI fragmentation pathway for Dipropyl chlorophosphate.

The molecular ion peak at m/z 200 should be visible, along with its M+2 isotope peak at m/z 202 (approximately 1/3 the intensity) due to the presence of ³⁷Cl.[9] Common fragmentation patterns for organophosphates include the loss of alkene groups (propene, -42 amu) via McLafferty rearrangement and cleavage of the P-O or P-Cl bonds.[10]

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2] This establishes the trustworthiness and reliability of the results.

Validation ParameterProtocol SummaryAcceptance Criteria (Typical)
Specificity Analyze a blank (DCM), the reference standard, and the test sample. Stress the sample (e.g., with acid, base, heat) to generate degradation products.The main peak should be free from interference from any other components. The method should resolve the main peak from degradation products.
Linearity Analyze a series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Perform spike recovery. Add known amounts of reference standard to a sample matrix at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.[11]
Precision (Repeatability) Analyze six replicate preparations of the same homogenous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often estimated from the linearity curve.RSD ≤ 10% at the LOQ concentration.

Conclusion

This application note details a comprehensive GC-MS method for the purity determination of Dipropyl chlorophosphate. The protocol is designed to be robust, specific, and reliable, leveraging the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry. By incorporating principles of method validation and explaining the scientific rationale behind the experimental design, this guide serves as an authoritative resource for scientists in pharmaceutical development and quality control, ensuring the quality and safety of critical chemical intermediates.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific Application Note: ANCCSGCORGPHS.
  • Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent Application Note.
  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water. IJCMAS.
  • ResearchGate. (2015). Identification of alkylated phosphates by gas chromatography-mass spectrometric investigations. Journal of Chromatography A.
  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation Blog.
  • Google Patents. (2020). Chemical synthesis method of diphenyl chlorophosphate. WO2020244162A1.
  • MDPI. (n.d.). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS). Molecules.
  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol.
  • ResearchGate. (n.d.). Gas-Chromatographic Retention Indices in GC/MS Identification of Alkyl Dichlorophosphates, Dialkyl Chlorophosphates, and Their Thio Analogues. Request PDF.
  • Google Patents. (n.d.). Method for preparing diphenyl phosphorochloridate. CN105037419A.
  • YouTube. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep.
  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities.
  • University of Plymouth. (2025). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2025). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS). PDF.
  • WIPO. (2020). CHEMICAL SYNTHESIS METHOD OF DIPHENYL CHLOROPHOSPHATE. Patent Scope.
  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • ResearchGate. (2025). Development of a SPE/GC–MS method for the determination of organophosphorus pesticides. PDF.
  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis.
  • gmpua.com. (n.d.). A Practical Guide to Analytical Method Validation.
  • MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols. Molecules.
  • Georganics. (n.d.). Diethyl chlorophosphate - general description and application.
  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Agilent Application Note.
  • Semantic Scholar. (2022). GC-MS Analysis, Phytochemical Screening, and Antibacterial Activity of Cerana indica Propolis from Kashmir Region.
  • Fragmentation and Interpretation of Spectra. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Spectroscopy. (n.d.). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS).
  • MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules.
  • Google Patents. (n.d.). Environment-friendly synthesis method of diphenyl phosphine chloride. CN102399243A.
  • Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention.
  • PubMed Central (PMC). (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Products from Dipropyl Chlorophosphate Reactions

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of products derived from reactions with Dipropyl chlorophosphate (DPrCP). The following inform...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of products derived from reactions with Dipropyl chlorophosphate (DPrCP). The following information synthesizes established protocols with field-proven insights to help you navigate common challenges and ensure the integrity of your final compounds.

Section 1: Understanding the Core Chemistry & Potential Impurities

A successful purification strategy begins with a thorough understanding of the reaction itself, including potential side reactions and the nature of expected impurities.

Q1: What are the most common impurities I should expect in my crude product after a reaction with Dipropyl chlorophosphate?

The impurity profile of your crude product is directly linked to the reaction conditions, the nature of your substrate (e.g., alcohol, amine), and the care taken to exclude moisture. Reactions involving DPrCP, an electrophilic phosphorylating agent, typically generate a predictable set of byproducts and unreacted starting materials.

Table 1: Common Impurities in DPrCP Reactions

ImpuritySourceChemical StructureImpact on Purification
Unreacted DPrCP Incomplete reaction or use of excess reagent.(CH₃CH₂CH₂O)₂P(O)ClCan co-elute with less polar products. Highly toxic and reactive.
Unreacted Substrate Incomplete reaction or use of excess substrate (e.g., alcohol, amine).R-OH, R-NH₂, etc.Polarity varies. Can often be removed with an appropriate aqueous wash.
Dipropyl Phosphoric Acid Hydrolysis of DPrCP by trace moisture.[1](CH₃CH₂CH₂O)₂P(O)OHAcidic. Can cause streaking on silica gel. Removable with a basic wash.
Tetrapropyl Pyrophosphate Controlled or unintended hydrolysis/condensation of DPrCP.[2]((CH₃CH₂CH₂O)₂)₂P₂O₃High molecular weight byproduct. Typically less mobile on silica gel.
Amine Hydrochloride Salt Reaction of HCl byproduct with the base scavenger (e.g., triethylamine, pyridine).[3]Et₃N·HCl or Py·HClTypically a solid precipitate, removed by filtration or aqueous extraction.
Q2: How does water impact my reaction and subsequent purification?

Water is the principal adversary in reactions involving chlorophosphates. DPrCP is highly moisture-sensitive and will readily hydrolyze upon contact with water or even humid air.[1]

  • Causality of the Problem: The phosphorus atom in DPrCP is highly electrophilic. Water acts as a nucleophile, attacking the phosphorus center and displacing the chloride leaving group. This irreversible reaction yields Dipropyl Phosphoric Acid and hydrochloric acid (HCl). This not only consumes your reagent but also introduces acidic impurities that can complicate purification and potentially degrade acid-sensitive products.

The diagram below illustrates the primary desired reaction alongside the detrimental hydrolysis side reaction.

G DPrCP Dipropyl Chlorophosphate ((PrO)2P(O)Cl) Product Desired Product ((PrO)2P(O)OR) DPrCP->Product Desired Reaction Acid Dipropyl Phosphoric Acid ((PrO)2P(O)OH) DPrCP->Acid Hydrolysis (Side Reaction) HCl HCl DPrCP->HCl + HCl ROH Nucleophile (e.g., R-OH) ROH->Product Base Base (e.g., Et3N) Salt Amine Salt (e.g., Et3N·HCl) Base->Salt Scavenges HCl H2O Water (H2O) (Contaminant) H2O->Acid

Caption: Key reaction pathways for Dipropyl chlorophosphate.

Section 2: The Purification Workflow: From Workup to Pure Product

A systematic workflow is critical for isolating your target compound with high purity and yield. The general sequence involves quenching the reaction, partitioning between aqueous and organic phases, and finally, isolating the product through chromatography or distillation.

G Start Crude Reaction Mixture Filter Filter to Remove Precipitated Salts (e.g., Py·HCl) Start->Filter If solids are present Quench Quench & Dilute (e.g., with EtOAc) Start->Quench If no solids Filter->Quench Wash_Acid Aqueous Wash 1: Dilute HCl Quench->Wash_Acid Removes excess amine Wash_Base Aqueous Wash 2: Sat. NaHCO3 Wash_Acid->Wash_Base Removes acidic impurities Wash_Brine Aqueous Wash 3: Brine Wash_Base->Wash_Brine Removes residual water Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash_Brine->Dry Evap Solvent Evaporation Dry->Evap Crude_Oil Crude Product Oil/Solid Evap->Crude_Oil Purify Final Purification Crude_Oil->Purify Column Column Chromatography Purify->Column Non-volatile or thermally sensitive products Distill Vacuum Distillation Purify->Distill Volatile, thermally stable products Final Pure Product Column->Final Distill->Final

Caption: General purification workflow for DPrCP reaction products.

Q3: What is the standard aqueous workup procedure, and what is the reasoning behind each step?

The aqueous workup is designed to sequentially remove the bulk of the water-soluble impurities. A typical procedure is detailed below.

Protocol 1: Standard Extractive Workup

  • Quenching and Dilution:

    • Once the reaction is complete (as determined by TLC or LCMS), cool the mixture to room temperature.

    • Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures the product remains in the organic phase and reduces the viscosity of the solution.

  • Acidic Wash (Optional but Recommended):

    • Transfer the diluted mixture to a separatory funnel and wash with a 5% aqueous HCl or 1M HCl solution.[3]

    • Causality: This step protonates any residual amine base (e.g., triethylamine, pyridine), converting it into its water-soluble hydrochloride salt, which partitions into the aqueous layer. This is crucial for removing the base, which can otherwise interfere with chromatography.

  • Basic Wash:

    • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3]

    • Causality: This neutralizes and removes any acidic impurities, particularly unreacted HCl and the primary hydrolysis byproduct, Dipropyl Phosphoric Acid. The resulting sodium phosphate salt is water-soluble.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.[3]

    • Causality: Brine reduces the solubility of organic compounds in the aqueous layer, pushing your product back into the organic phase (salting out). It also helps to remove the bulk of the dissolved water from the organic layer before the final drying step.

  • Drying and Concentration:

    • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Q4: How do I choose between purification by column chromatography and distillation?

The choice of the final purification method depends entirely on the physical properties of your desired product.

Table 2: Comparison of Final Purification Techniques

FeatureSilica Gel ChromatographyVacuum Distillation
Principle Separation based on polarity differences.Separation based on boiling point differences.
Best Suited For Non-volatile solids or high-boiling oils. Thermally sensitive compounds.Thermally stable liquids with boiling points <250°C under vacuum.
Advantages Excellent resolving power for complex mixtures. Applicable to a wide range of compounds.Highly effective for removing non-volatile impurities. Scalable.
Disadvantages Can be time-consuming and solvent-intensive. Risk of product degradation on acidic silica.Risk of thermal decomposition for sensitive products.[4] Not suitable for solids or very high-boiling compounds.
Self-Validation Purity of fractions monitored by TLC or LCMS before combining.Purity of distillate monitored by GC or NMR. A stable boiling point indicates a pure fraction.

Section 3: Troubleshooting Common Purification Problems

QuestionProbable Cause(s)Recommended Solution(s)
"I see a persistent emulsion during my extraction." High concentration of salts or amphiphilic impurities. Vigorous shaking.Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
"My product is streaking badly on the TLC plate." The compound is acidic (e.g., residual Dipropyl Phosphoric Acid). The compound may be degrading on the silica.For the TLC, add 1% acetic acid to the eluent to suppress deprotonation of acidic spots. For column chromatography, ensure the basic wash was thorough. Alternatively, silica can be pre-treated with a base like triethylamine, or a less acidic stationary phase like alumina can be used.
"My yield is very low after the workup." The product has some water solubility. The product hydrolyzed during the workup. Incomplete extraction.Perform back-extraction of all aqueous layers with fresh organic solvent. Ensure the workup is performed without delay and with neutral or mildly basic conditions if the product is base-sensitive. Use brine to minimize product loss to the aqueous phase.
"My final product is contaminated with a greasy, non-volatile impurity." This could be tetrapropyl pyrophosphate or other high-molecular-weight oligomers.These impurities are typically much more polar than the desired phosphate ester. They should be separable by silica gel chromatography, often remaining at the baseline or eluting much later than the product.

Section 4: Purity Analysis and Characterization

Confirming the identity and purity of your final compound is a critical final step. A combination of techniques provides the most comprehensive assessment.

Q5: What are the best analytical techniques to confirm the purity of my final product?

No single technique is sufficient. A multi-faceted approach is recommended.

Table 3: Recommended Analytical Techniques

TechniqueInformation ProvidedKey Considerations
³¹P NMR Direct observation of phosphorus-containing species. Purity assessment based on the number of signals and their integration.[5][6]Provides a clear "fingerprint." The chemical shift is highly sensitive to the electronic environment of the phosphorus atom.
¹H & ¹³C NMR Confirms the structure of the organic moieties attached to the phosphate group.Coupling to phosphorus (J-coupling) provides definitive evidence of connectivity.
LC-MS Provides molecular weight confirmation and is an excellent tool for assessing purity by separating trace impurities.[7]A powerful combination for analyzing complex mixtures and confirming product identity.
GC-MS Useful for volatile and thermally stable products. Provides both purity information and molecular weight.[7]High temperatures in the GC inlet can cause degradation of some phosphate esters.[7]
FTIR Confirms the presence of key functional groups, such as P=O (strong absorbance ~1250-1300 cm⁻¹) and P-O-C (~1000-1050 cm⁻¹).More of a qualitative tool for functional group identification rather than a quantitative purity assessment.

A pure dipropyl phosphate ester should show a single, sharp signal in its ³¹P NMR spectrum. The presence of other signals indicates phosphorus-containing impurities. For example, Dipropyl Phosphoric Acid will appear at a different chemical shift, as will unreacted DPrCP.

Section 5: Safety First - A Critical Reminder

Dipropyl chlorophosphate and its structural analogs are potent cholinesterase inhibitors and are classified as highly toxic.[4][8][9] Inhalation, ingestion, and dermal contact can be extremely hazardous.[1]

  • Handling: Always handle Dipropyl chlorophosphate and related reagents in a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves), a lab coat, and chemical splash goggles at all times.[1][10]

  • Quenching: Never quench DPrCP with water or protic solvents in an open container. Slowly add the reagent to a stirred, cooled solution of a nucleophile or a basic quenching solution (e.g., sodium bicarbonate) in the fume hood.

  • Waste Disposal: All waste, including contaminated glassware and PPE, must be disposed of according to your institution's hazardous waste protocols.

This guide is intended to support your research and development efforts. Always consult your organization's safety protocols and the specific Safety Data Sheet (SDS) for any chemical before beginning an experiment.

References

  • PubChem. (n.d.). Diethyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Diethyl phosphorochloridate. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Diethyl Chlorophosphate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF Et2SBr•SbCl5Br AND ITS USE IN BIOMIMETIC BROMINATIVE POLYENE CYCLIZATIONS. Retrieved from [Link]

  • AOPCHEM. (n.d.). Understanding Diethyl Chlorophosphate: Properties, Hazards, and Safe Handling. Retrieved from [Link]

  • Georganics. (n.d.). Diethyl chlorophosphate – general description and application. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Tcherkezova, R., & Denchev, Z. (2018). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. Journal of Chemical Technology and Metallurgy, 53(1), 127-133. Retrieved from [Link]

  • PubChem. (n.d.). Dipropyl chlorophosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates.
  • Google Patents. (n.d.). CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002062808A1 - Process for purification of phosphate esters.
  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • Google Patents. (n.d.). US3346670A - Method for the preparation of phosphate esters.
  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Sharma, D., et al. (2010). Analytical methods for estimation of organophosphorus pesticide residues in fruits and vegetables: a review. Talanta, 82(4), 1077-89. Retrieved from [Link]

  • Steinberg, G. M. (1950). Reactions of Dialkyl Phosphites. Synthesis of Dialkyl Chlorophosphates, Tetraalkyl Pyrophosphates, and Mixed Orthophosphate Esters. Journal of Organic Chemistry, 15(3), 637-647. Retrieved from [Link]

  • Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Retrieved from [Link]

  • Bieleski, R. L., & Young, R. E. (1963). Analysis of phosphate esters in plant material. Extraction and purification. Analytical Biochemistry, 6, 54-68. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Surface Activity of Mono and Di-Phosphate Esters Mixture with Different Alkyl Chain Length. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOPHOSPHORUS PESTICIDES 5600. NIOSH. Retrieved from [Link]

  • Aitken, R. A., et al. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. Retrieved from [Link]

  • Google Patents. (n.d.). EP0257700A2 - Phosphate esters and compositions containing them.
  • High Purity Northwest Inc. (n.d.). Phosphate Ester Purification Solutions. Retrieved from [Link]

Sources

Optimization

Handling and storage of moisture-sensitive Dipropyl chlorophosphate

Welcome to the technical support center for Dipropyl Chlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling and stora...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dipropyl Chlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling and storage of this moisture-sensitive reagent. My aim is to combine established safety protocols with field-proven insights to help you navigate the challenges of working with this compound, ensuring the integrity of your experiments and the safety of your laboratory.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of Dipropyl Chlorophosphate. The key to successful application of this reagent lies in the stringent exclusion of atmospheric moisture.

Question: My bottle of Dipropyl Chlorophosphate appears cloudy or has formed a precipitate. What has happened and can I still use it?

Answer:

A cloudy appearance or the presence of a precipitate is a strong indicator of hydrolysis. Dipropyl chlorophosphate reacts with water, even trace amounts of moisture from the air, to form non-volatile acidic impurities.

  • The Chemistry of Degradation: The primary reaction is the hydrolysis of the P-Cl bond to form dipropyl hydrogen phosphate (C₃H₇O)₂P(O)OH. This initial hydrolysis product can then undergo self-condensation to form pyrophosphates, such as tetrapropyl pyrophosphate, and other polyphosphate species. These acidic byproducts are often less soluble and can appear as a haze or solid precipitate.[1] The reaction is analogous to the well-studied hydrolysis of diethyl chlorophosphate.[2]

  • Impact on Reactivity: The presence of these acidic impurities can be detrimental to many reactions. They can neutralize bases, alter the pH of your reaction mixture, and compete with your intended nucleophile, leading to a complex mixture of byproducts and low yields of your desired product.

  • Recommendation: It is strongly advised not to use the reagent if it appears cloudy or contains a precipitate. The concentration of the active chlorophosphate is unknown, and the acidic impurities will likely interfere with your reaction chemistry.

Question: I performed a reaction using Dipropyl Chlorophosphate, and my starting material was not consumed, or I obtained a very low yield. What could have gone wrong?

Answer:

Reaction failure with a moisture-sensitive reagent like Dipropyl Chlorophosphate almost always points to inadvertent exposure to water. Here is a logical workflow to troubleshoot the issue.

  • Causality Analysis:

    • Reagent Integrity: As discussed above, the primary suspect is a partially hydrolyzed bottle of Dipropyl Chlorophosphate.

    • Reaction Setup: The second most common cause is the introduction of moisture from the reaction environment. This includes insufficiently dried glassware, wet solvents, or a poor inert atmosphere technique. Laboratory glassware contains a thin film of adsorbed moisture that must be removed, typically by oven-drying overnight at >125 °C and cooling under a stream of dry inert gas.[3][4]

    • Solvent Purity: "Anhydrous" solvents from commercial suppliers should be used with caution, especially for highly sensitive reactions. It is best practice to dry and distill solvents in the lab or use a solvent purification system.[5]

  • Analytical Verification: To confirm the quality of your Dipropyl Chlorophosphate, you can use ³¹P NMR spectroscopy. Pure Dipropyl chlorophosphate should exhibit a characteristic singlet in the ³¹P NMR spectrum.[6] The presence of additional peaks indicates the formation of hydrolysis products like dipropyl hydrogen phosphate and pyrophosphates.[7]

Below is a decision tree to help diagnose the potential cause of your reaction failure.

G A Reaction Failure (Low Yield / No Reaction) B Check Visual Appearance of Reagent A->B C Reagent is Cloudy or Has Precipitate B->C Yes D Reagent is Clear B->D No E Discard Reagent. Source new, dry reagent. C->E F Review Handling & Setup Protocol D->F G Was glassware oven-dried (>125°C) and cooled under inert gas? F->G H No G->H No I Yes G->I Yes J Implement rigorous drying protocol. Re-run experiment. H->J K Was an anhydrous solvent used from a freshly opened bottle or freshly purified? I->K L No K->L No M Yes K->M Yes N Use properly dried/purified solvent. Re-run experiment. L->N O Was the reaction performed under a positive pressure of inert gas (N₂ or Ar)? M->O P No O->P No Q Yes O->Q Yes R Use proper inert atmosphere techniques. Re-run experiment. P->R S Consider running analytical check (e.g., ³¹P NMR) on reagent. Re-evaluate reaction stoichiometry and conditions. Q->S

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the day-to-day handling and storage of Dipropyl Chlorophosphate.

Question: What are the optimal storage conditions for Dipropyl Chlorophosphate?

Answer:

To maintain its chemical integrity, Dipropyl Chlorophosphate must be stored under conditions that rigorously exclude moisture.

  • Atmosphere: The reagent should be stored under an inert atmosphere, such as dry nitrogen or argon.[8] Commercially available bottles often come with a Sure/Seal™ cap, which helps in maintaining an inert headspace.

  • Temperature: Store in a cool, dry, and well-ventilated area.[9] Refrigeration is often recommended to slow down any potential decomposition pathways.

  • Container: Always keep the container tightly closed when not in use.[9] The original container is designed for safe storage and should be used whenever possible.

  • Secondary Containment: It is good practice to store the bottle inside a secondary container, such as a desiccator cabinet that contains a drying agent like silica gel or Drierite™. This provides an extra layer of protection against ambient moisture.

ParameterRecommendationRationale
Atmosphere Dry Nitrogen or ArgonPrevents hydrolysis by excluding atmospheric moisture.[8]
Temperature Cool, well-ventilated area (<15°C recommended)Reduces vapor pressure and slows potential decomposition.[10]
Container Tightly sealed original containerPrevents ingress of moisture and contamination.[9]
Location Store away from incompatible substances (e.g., strong bases, oxidizers, water).[11]Avoids hazardous reactions.
Secondary Storage Desiccator cabinet with desiccantProvides an additional barrier against ambient humidity.

Question: What is the correct procedure for transferring Dipropyl Chlorophosphate from its storage bottle to a reaction flask?

Answer:

The transfer must be performed using air-free techniques to prevent exposure to the atmosphere. The two primary methods are using a gas-tight syringe or a double-tipped needle (cannula).[3][12]

  • Prerequisites:

    • All glassware must be thoroughly oven-dried and assembled while hot, then cooled under a stream of inert gas.[4]

    • The reaction flask should be equipped with a rubber septum and maintained under a positive pressure of nitrogen or argon, which is typically visualized with an oil bubbler.

    • The Dipropyl Chlorophosphate bottle should be allowed to come to room temperature before opening to prevent moisture condensation on the cold surface.

  • Syringe Transfer Workflow:

    • Purge Syringe: Take a clean, oven-dried, gas-tight syringe and flush it with dry nitrogen or argon several times. To do this, draw inert gas from your reaction flask's headspace and expel it.

    • Pressurize Reagent Bottle: Puncture the septum of the Dipropyl Chlorophosphate bottle with a needle connected to your inert gas line to introduce a slight positive pressure.

    • Withdraw Reagent: Puncture the septum with the purged syringe needle, ensuring the needle tip is below the liquid surface. The positive pressure in the bottle will help to fill the syringe.[3] Do not pull back on the plunger, as this can cause leaks.[3]

    • Remove Bubbles: Invert the syringe and gently push the plunger to expel any trapped gas bubbles back into the reagent bottle's headspace.

    • Transfer to Flask: Quickly withdraw the syringe from the reagent bottle and insert it through the septum of your reaction flask. Gently depress the plunger to add the reagent to your reaction.

G cluster_0 Preparation cluster_1 Transfer A Oven-dry all glassware (flask, syringe) B Assemble reaction flask while hot & cool under N₂/Ar A->B C Equilibrate reagent bottle to room temperature B->C D Purge syringe with inert gas from flask headspace C->D E Slightly pressurize reagent bottle with N₂/Ar D->E F Insert syringe needle below liquid surface E->F G Allow positive pressure to fill syringe F->G H Expel gas bubbles back into bottle G->H I Withdraw syringe and transfer reagent to reaction flask H->I

Question: What Personal Protective Equipment (PPE) should I wear when handling Dipropyl Chlorophosphate?

Answer:

Dipropyl Chlorophosphate and its analogs are toxic and corrosive. Strict adherence to PPE guidelines is mandatory.

  • Eye Protection: Chemical splash goggles are required at all times.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). It is advisable to double-glove.[8]

  • Body Protection: A flame-retardant lab coat should be worn over clothing made of natural fibers (e.g., cotton).[8] Do not wear synthetic clothing.

  • Work Area: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11]

Question: How should I dispose of waste and clean contaminated glassware?

Answer:

  • Waste Disposal: All waste containing Dipropyl Chlorophosphate should be collected in a designated, labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams.

  • Quenching and Cleaning:

    • Initial Rinse: Carefully rinse contaminated glassware (syringes, flasks) with an anhydrous, inert solvent (e.g., toluene or THF) under an inert atmosphere. The rinsate must be treated as hazardous waste.

    • Quenching: The residual reagent in the glassware should be quenched slowly. This can be done by adding a less reactive alcohol (like isopropanol) first, followed by a more reactive one (like ethanol), and finally, very carefully, water. This should be done in a fume hood, with appropriate shielding, as the reaction can be exothermic.

    • Final Cleaning: After quenching, the glassware can be washed with soap and water.

    • Empty Bottles: Empty reagent bottles should be handled with care. The cap should be removed in a fume hood, and the open bottle should be left to stand for at least 24 hours to allow any residue to slowly react with atmospheric moisture before being rinsed with water.[4]

By adhering to these guidelines, you can ensure the safe and effective use of Dipropyl Chlorophosphate in your research endeavors.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Fisher Scientific. SAFETY DATA SHEET - Diethyl chlorophosphate.
  • Sigma-Aldrich. SAFETY DATA SHEET - Diethyl chlorophosphate.
  • Cole-Parmer. Material Safety Data Sheet - Diethyl chlorophosphate, 95%.
  • PubChem. Dipropyl chlorophosphate. National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Diethylchlorophosphate.
  • Tokyo Chemical Industry Co., Ltd. Diethyl Chlorophosphate.
  • ResearchGate. (a) Hydrolysis of a sarin simulant, diethyl chlorophosphate, in.... Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips.
  • Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance. NIH. Available at: [Link]

  • Wikipedia. Diethyl phosphorochloridate. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Enol Phosphate Synthesis: A Comparative Analysis of Alternatives to Dipropyl Chlorophosphate

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of key reagents and methodologies for the synthesis of enol phosphates, offering v...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of key reagents and methodologies for the synthesis of enol phosphates, offering viable and often superior alternatives to dipropyl chlorophosphate.

Enol phosphates are crucial intermediates in organic synthesis, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. Their application in the synthesis of natural products, agrochemicals, and pharmaceuticals underscores the importance of efficient and reliable synthetic methods. While dipropyl chlorophosphate has been utilized for this purpose, concerns regarding its availability, reactivity, and byproduct profile have prompted the exploration of alternative phosphorylating agents. This guide will dissect and compare the performance of prominent alternatives, providing experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.

The Landscape of Enol Phosphate Synthesis: Key Mechanistic Pathways

The formation of an enol phosphate from a ketone generally proceeds via two primary strategies: the trapping of a pre-formed enolate with a phosphoryl chloride, or the Perkow and related reactions. The choice of method profoundly impacts the regioselectivity, stereoselectivity, and substrate scope of the transformation.

Enolate Trapping: A Tale of Two Enolates

The deprotonation of a ketone with a strong base generates a nucleophilic enolate, which can be trapped by an electrophilic phosphorus reagent. For unsymmetrical ketones, the regiochemical outcome is dictated by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate.

  • Kinetic Enolate: Favored under conditions of low temperature, with a sterically hindered, strong, non-nucleophilic base such as lithium diisopropylamide (LDA). Deprotonation occurs at the less substituted α-carbon, as it is more sterically accessible.[1]

  • Thermodynamic Enolate: Favored under conditions that allow for equilibration, such as higher temperatures or the use of a weaker base like sodium hydride (NaH).[1] The more substituted, and thus more thermodynamically stable, enolate is the major species.

This dichotomy is a powerful tool for controlling the regioselectivity of enol phosphate synthesis.

Figure 1: Kinetic vs. Thermodynamic Enolate Formation for Regiocontrolled Enol Phosphate Synthesis.
The Perkow Reaction and Its Modern Iteration

The classic Perkow reaction involves the reaction of a trialkyl phosphite with an α-haloketone. While effective, the toxicity and lachrymatory nature of α-haloketones are significant drawbacks.[2] A significant advancement is the "Perkow-Shi" reaction, a one-pot procedure that generates the enol phosphate directly from the parent ketone, avoiding the need for pre-halogenation.[2]

Comparative Analysis of Phosphorylating Agents

This section provides a head-to-head comparison of the most common and effective alternatives to dipropyl chlorophosphate.

Diethyl Chlorophosphate (DECP)

Diethyl chlorophosphate is a widely used, commercially available reagent for enol phosphate synthesis. It is a potent phosphorylating agent that reacts readily with pre-formed enolates.

Advantages:

  • High Reactivity: Rapidly traps enolates, even at low temperatures.

  • Good Yields: Generally provides high yields of enol phosphates.

  • Well-Established: Extensive literature precedent for its use.

Disadvantages:

  • Toxicity: Highly toxic and a potent cholinesterase inhibitor, requiring careful handling.

  • Moisture Sensitivity: Readily hydrolyzes, necessitating anhydrous reaction conditions.

Experimental Protocol: Synthesis of Diethyl (1-phenylvinyl) phosphate from Acetophenone

This protocol is representative of a typical enolate trapping procedure using LDA and DECP.

  • Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Deprotonation: Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Phosphorylation: Add diethyl chlorophosphate (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Workup: Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Diphenyl Chlorophosphate

Diphenyl chlorophosphate offers an alternative with different steric and electronic properties compared to its diethyl counterpart. The phenyl groups can influence the reactivity and stability of the resulting enol phosphate.

Advantages:

  • Alternative Reactivity Profile: The electronic and steric properties of the phenyl groups can be advantageous for certain substrates.

  • Versatility of Products: The resulting diphenyl enol phosphates can undergo different subsequent reactions compared to their diethyl analogues.

Disadvantages:

  • Potentially Slower Reactivity: May exhibit slower reaction kinetics compared to DECP due to the steric bulk of the phenyl groups.

  • Byproduct Removal: Phenol byproducts from hydrolysis or side reactions may require specific purification strategies.

Experimental Protocol: Synthesis of Diphenyl (1-phenylvinyl) phosphate from Acetophenone

A similar protocol to the one for DECP can be employed, substituting diphenyl chlorophosphate as the electrophile.

  • Enolate Formation: Generate the lithium enolate of acetophenone using LDA in THF at -78 °C as described previously.

  • Phosphorylation: Add diphenyl chlorophosphate (1.2 eq) as a solution in anhydrous THF to the enolate solution at -78 °C.

  • Workup: Follow the same workup and purification procedure as for the diethyl enol phosphate synthesis.

The "Perkow-Shi" Reaction: A One-Pot Approach from Ketones

This modified Perkow reaction provides a more environmentally benign and operationally simpler route to a diverse range of enol phosphates, phosphonates, phosphinates, and phosphoramidates directly from ketones.[2] It avoids the use of strong metallic bases and toxic α-haloketones.[2]

Mechanism: The reaction proceeds via an in-situ α-tosyloxylation of the ketone, followed by the addition of a P(III) reagent. The nucleophilic phosphorus atom attacks the carbonyl carbon of the α-tosyloxylated ketone intermediate, which then undergoes rearrangement and dealkylation to yield the enol phosphate product.[2]

Figure 2: Simplified Mechanism of the Perkow-Shi Reaction.

Advantages:

  • Operational Simplicity: A one-pot procedure starting from readily available ketones.

  • Broad Substrate Scope: Tolerates a wide variety of ketones and P(III) reagents.[2]

  • Milder Conditions: Avoids the use of strong, cryogenic bases.

  • Environmentally Friendlier: Circumvents the need for toxic α-haloketones.[2]

Disadvantages:

  • Regioselectivity: For unsymmetrical ketones, the α-tosyloxylation tends to occur at the more substituted carbon, leading to the thermodynamic enol phosphate product.[2]

  • Stereoselectivity: Generally results in a mixture of E/Z isomers for acyclic enol phosphates.[2]

Experimental Protocol: "Perkow-Shi" Synthesis of Diethyl (1-phenylvinyl) phosphate [2]

  • α-Tosyloxylation: A mixture of acetophenone (1.1 eq) and hydroxy(tosyloxy)iodobenzene (HTIB) (1.0 eq) is heated at 60 °C for 1 hour.

  • Perkow Reaction: The reaction mixture is cooled to room temperature, and dichloromethane (DCM), 4 Å molecular sieves (1.0 eq), and triethyl phosphite (1.0 eq) are added.

  • Reaction Completion and Workup: The reaction is stirred at room temperature for approximately 2 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Performance Comparison: A Data-Driven Analysis

The following table summarizes representative yields for the synthesis of enol phosphates from various ketones using the discussed methods.

KetoneMethodPhosphorylating AgentBaseYield (%)Reference
AcetophenoneEnolate TrappingDiethyl ChlorophosphateLDA~85-95%General Literature
AcetophenoneEnolate TrappingDiphenyl ChlorophosphateLDA~80-90%General Literature
AcetophenonePerkow-ShiTriethyl Phosphite-95%[3]
2-Methylcyclohexanone (Kinetic)Enolate TrappingDiethyl ChlorophosphateLDA>95% (less substituted)General Literature
2-Methylcyclohexanone (Thermodynamic)Enolate TrappingDiethyl ChlorophosphateNaH>90% (more substituted)General Literature
CyclohexanoneEnolate TrappingDiethyl ChlorophosphateDi-tert-butylmagnesium82%[4]

Key Observations:

  • For simple, unhindered ketones like acetophenone, all three methods provide excellent yields. The Perkow-Shi reaction offers the most straightforward procedure.

  • The classical enolate trapping method with LDA is superior for controlling regioselectivity with unsymmetrical ketones, allowing access to the kinetic enol phosphate.

  • Magnesium-based bases offer a milder alternative to LDA for kinetic enolate formation, operating at ambient temperatures.[4]

Conclusion and Recommendations

The choice of an alternative to dipropyl chlorophosphate for enol phosphate synthesis is contingent on the specific synthetic goals.

  • For regiocontrolled synthesis of the less substituted enol phosphate from an unsymmetrical ketone, the enolate trapping method using a strong, hindered base like LDA with diethyl or diphenyl chlorophosphate remains the gold standard.

  • For a high-yielding, operationally simple, and environmentally conscious synthesis of the thermodynamic enol phosphate, the "Perkow-Shi" reaction is an outstanding choice with a broad substrate scope.

  • Diethyl chlorophosphate is a highly reliable and reactive phosphorylating agent for enolate trapping, though its toxicity necessitates stringent safety precautions.

  • Diphenyl chlorophosphate serves as a viable alternative, with its utility being particularly pronounced when the properties of the resulting diphenyl enol phosphate are desired for subsequent transformations.

By understanding the mechanistic underpinnings and carefully considering the comparative data presented, researchers can select the optimal strategy for their enol phosphate synthesis, moving beyond the limitations of traditional reagents.

References

  • Guo, H., Zhang, Y., Li, Z., Zhao, P., Li, N., & Shi, E. (2022). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. RSC Advances, 12(24), 14844–14848. [Link]

  • Kerr, W. J., Lindsay, D. M., Patel, V. K., & Rajamanickam, M. (2015). Efficient methods for enol phosphate synthesis using carbon-centred magnesium bases. Organic & Biomolecular Chemistry, 13(40), 10131–10135. [Link]

  • Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. [Link]

  • Guo, H., Zhang, Y., Li, Z., Zhao, P., Li, N., & Shi, E. (2022). Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction. RSC Advances, 12(24), 14844–14848. [Link]

  • PubChem. (n.d.). Diethyl chlorophosphate. Retrieved January 9, 2026, from [Link]

  • ER Publications. (2014). Using Regioselective Formation of Enolates to Compare Kinetic and Thermodynamic Control. International Journal of Enhanced Research in Science Technology & Engineering, 3(6), 491-496. [Link]

  • Google Patents. (2019).
  • Kerr, W. J., Lindsay, D. M., Patel, V. K., & Rajamanickam, M. (2012). Efficient Methods for Enol Phosphate Synthesis Using Carbon-centred Magnesium Bases. Organic & Biomolecular Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Kinetic Landscape of Phosphorylation: A Comparative Study Featuring Dipropyl Chlorophosphate

For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of cellular signaling and synthetic chemistry, phosphorylation stands as a pivotal mechanism. The precise transfer of a phosphoryl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of cellular signaling and synthetic chemistry, phosphorylation stands as a pivotal mechanism. The precise transfer of a phosphoryl group to a substrate, be it a protein or a small molecule, dictates a multitude of biological outcomes and synthetic pathways. Understanding the kinetics of this fundamental reaction is not merely an academic exercise; it is a cornerstone of rational drug design, process optimization, and the elucidation of complex biological networks.

This guide, crafted from the perspective of a Senior Application Scientist, delves into the kinetic studies of phosphorylation with a specific focus on dipropyl chlorophosphate. We will navigate the theoretical underpinnings of phosphorylation kinetics, provide detailed experimental protocols for their determination, and, most critically, present a comparative analysis of dipropyl chlorophosphate against other common phosphorylating agents. Our objective is to equip you with the knowledge and practical insights necessary to make informed decisions in your research endeavors.

The Essence of Phosphorylation Kinetics: Why Rate Matters

Phosphorylation is a chemical reaction, and like any reaction, its speed is governed by a set of kinetic parameters. These parameters, including the rate constant (k), provide a quantitative measure of how quickly a phosphorylating agent reacts with a substrate under specific conditions. For researchers, this information is invaluable for several reasons:

  • Predicting Reaction Outcomes: Knowledge of reaction kinetics allows for the prediction of product formation over time, enabling the precise control of reaction progress and yield.

  • Mechanism Elucidation: Studying how reaction rates change in response to variations in reactant concentrations, temperature, and solvent can provide profound insights into the underlying reaction mechanism.

  • Comparative Reactivity: Kinetic data provides a robust framework for comparing the efficacy of different phosphorylating agents, facilitating the selection of the optimal reagent for a specific application.

  • Process Optimization: In industrial settings, understanding reaction kinetics is crucial for designing and optimizing large-scale synthetic processes, ensuring efficiency and cost-effectiveness.

The phosphorylation of an alcohol (ROH) by a dialkyl chlorophosphate, such as dipropyl chlorophosphate, generally proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom, leading to the displacement of the chloride leaving group and the formation of a phosphate ester.

cluster_reaction Phosphorylation Reaction ROH R-O-H Intermediate [Transition State] ROH->Intermediate Nucleophilic Attack P (PrO)2P(O)Cl P->Intermediate Product (PrO)2P(O)OR + HCl Intermediate->Product Chloride Elimination cluster_workflow Kinetic Study Workflow A Prepare Stock Solutions (Reagents & Internal Standard) B Equilibrate NMR Tube (Solvent, Substrate, Standard) A->B C Initiate Reaction (Add Dipropyl Chlorophosphate) B->C D Acquire 31P NMR Spectra (Time-course) C->D E Integrate Signals (Reactant, Product, Standard) D->E F Plot Data (1/[Reactant] vs. Time) E->F G Determine Rate Constant (k) (from slope) F->G

Figure 2: Experimental workflow for the kinetic analysis of phosphorylation using ³¹P NMR.

Alternative monitoring techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed. [1][2][3]This involves quenching aliquots of the reaction mixture at different time points and analyzing the composition by HPLC.

Comparative Kinetics: Dipropyl Chlorophosphate vs. The Alternatives

Phosphorylating AgentStructureRelative Reactivity (Qualitative)Key Characteristics
Dipropyl Chlorophosphate (CH₃CH₂CH₂O)₂P(O)ClModerateGood balance of reactivity and stability. Propyl groups offer moderate steric hindrance.
Diethyl Chlorophosphate (CH₃CH₂O)₂P(O)ClHigherLess sterically hindered than dipropyl, leading to faster reaction rates. [4][5]
Diisopropyl Chlorophosphate ((CH₃)₂CHO)₂P(O)ClLowerIncreased steric hindrance from the isopropyl groups significantly reduces the reaction rate. [6]
Diphenyl Chlorophosphate (C₆H₅O)₂P(O)ClLowerThe electron-withdrawing nature of the phenyl groups makes the phosphorus atom less electrophilic, slowing the reaction. [7][8][9]
Phosphoryl Chloride POCl₃Very HighExtremely reactive and non-selective. Often leads to multiple side products.

Interpreting the Trends:

The reactivity of dialkyl chlorophosphates is primarily influenced by two factors:

  • Steric Hindrance: Bulkier alkyl groups around the phosphorus center hinder the approach of the nucleophile (the alcohol), slowing down the reaction. This is evident in the decreased reactivity of diisopropyl chlorophosphate compared to diethyl and dipropyl chlorophosphate.

  • Electronic Effects: Electron-donating alkyl groups increase the electron density on the phosphorus atom, making it slightly less electrophilic and thus less reactive. Conversely, electron-withdrawing groups, such as the phenyl groups in diphenyl chlorophosphate, decrease the electron density on phosphorus, but the delocalization of the lone pairs on the oxygen atoms into the aromatic ring reduces the leaving group ability of the phenoxide compared to an alkoxide, leading to an overall decrease in reactivity.

cluster_reactivity Factors Influencing Reactivity Reactivity Reaction Rate Steric Steric Hindrance (Alkyl Group Size) Steric->Reactivity Inverse Relationship Electronic Electronic Effects (Inductive & Resonance) Electronic->Reactivity Complex Relationship

Figure 3: Key factors governing the kinetic performance of dialkyl chlorophosphates.

Conclusion: A Data-Driven Approach to Phosphorylation

The kinetic study of phosphorylation is a powerful tool for any researcher working in the fields of drug discovery, chemical biology, and process chemistry. While dipropyl chlorophosphate presents a viable option for phosphorylation with moderate reactivity, a thorough understanding of the kinetic landscape allows for a more nuanced and informed selection of the appropriate phosphorylating agent.

This guide has provided a framework for understanding and experimentally determining the kinetics of phosphorylation, with a focus on dipropyl chlorophosphate. By employing the detailed protocols and considering the comparative reactivity trends, researchers can move beyond trial-and-error approaches and embrace a data-driven strategy for their phosphorylation reactions. The principles and methodologies outlined herein are not merely academic; they are the bedrock of efficient, predictable, and ultimately, successful scientific investigation.

References

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 23). Measure Kinetic Parameters of Phosphorylation Reactions. Retrieved from [Link]

  • Ociepa, M., et al. (2020, January 22). Catalytic Chemoselective O-Phosphorylation of Alcohols. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorylation pattern analysis. A, HPLC chromatogram of the reaction... Retrieved from [Link]

  • SciSpace. (n.d.). Kinetics of oxidation of benzyl alcohol by sodium N‐chloro‐p‐toluenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Kinetics of the reaction of diphenyl chlorophosphate with the 4-nitrophenolate ion under inverse phase transfer catalysis conditions. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic enzymatic determination of ethanol/methanol mixtures by the stopped-flow technique. Retrieved from [Link]

  • PubMed. (n.d.). Monitoring phosphatase reactions of multiple phosphorylated substrates by reversed-phase HPLC. Retrieved from [Link]

  • ISMAR. (n.d.). 31P NMR Studies of Enzymatic Reactions. Retrieved from [Link]

  • Payliss, B. J., et al. (2023, March 13). Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • PubMed. (n.d.). A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl chlorophosphate. Retrieved from [Link]

  • Molecules. (n.d.). Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 9.4: Phosphorylation of Alcohols. Retrieved from [Link]

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Lirias - KU Leuven. (n.d.). Catalytic phosphorylation of alcohols for phosphate ester synthesis. Retrieved from [Link]

  • Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • MDPI. (n.d.). Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Retrieved from [Link]

  • PubMed. (2009, August 1). Real-time Fluorescence Monitoring of GSK3beta-catalyzed Phosphoryation by Use of a BODIPY-based Zn(II)-Dpa Chemosensor. Retrieved from [Link]

  • American Journal of Physiology. (n.d.). Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Alcohol phosphorylation reaction mechanism with iPP. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024, April 10). Diisopropyl chlorophosphate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Assessing the Stereoselectivity of Dipropyl Chlorophosphate Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of stereoselective synthesis, particularly in the preparation of chiral organophosphorus compounds, the choice of phosphating agent is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, particularly in the preparation of chiral organophosphorus compounds, the choice of phosphating agent is paramount. This guide provides an in-depth technical assessment of dipropyl chlorophosphate, evaluating its performance in stereoselective reactions and comparing it with alternative methodologies. By synthesizing technical data with mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions for their synthetic challenges.

Introduction: The Critical Role of Stereoselectivity in Phosphorylation

The phosphorylation of chiral alcohols and amines is a fundamental transformation in organic synthesis, with profound implications in drug development, agrochemicals, and material science. The resulting phosphate and phosphoramidate esters often exhibit stereospecific biological activity. Consequently, the ability to control the stereochemical outcome of these reactions is of utmost importance.

Dipropyl chlorophosphate is a readily available and frequently utilized reagent for the introduction of a dipropoxyphosphoryl group. Its reactions with chiral nucleophiles, such as alcohols and amines, proceed through a nucleophilic substitution at the phosphorus center. When a racemic or enantiomerically enriched nucleophile is used, the reaction can lead to the formation of diastereomers. The ratio of these diastereomers, expressed as diastereomeric excess (d.e.), is a direct measure of the stereoselectivity of the reaction.

This guide will explore the factors influencing the stereoselectivity of dipropyl chlorophosphate reactions and compare its efficacy against other common strategies for achieving stereocontrol in phosphorylation, such as the use of chiral phosphoric acids and enzymatic resolutions.

Assessing Stereoselectivity: The Power of ³¹P NMR Spectroscopy

A cornerstone technique for evaluating the stereoselectivity of phosphorylation reactions is ³¹Phosphorus Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. The phosphorus nucleus is highly sensitive to its chemical environment, and the formation of diastereomers often results in distinct signals in the ³¹P NMR spectrum.[1] The chemical shift difference (Δδ) between the diastereomeric signals provides a clear indication of the degree of stereochemical differentiation.

The diastereomeric excess can be quantified by integrating the respective signals in the proton-decoupled ³¹P NMR spectrum. This direct and often baseline-resolved separation of signals makes ³¹P NMR a powerful and convenient tool for the rapid and accurate determination of stereoselectivity.[1]

Experimental Protocol: Determination of Diastereomeric Excess by ³¹P NMR

The following protocol outlines a general procedure for the derivatization of a chiral alcohol or amine with dipropyl chlorophosphate and subsequent analysis by ³¹P NMR spectroscopy.

  • Reaction Setup: In a dry NMR tube, dissolve the chiral alcohol or amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., CDCl₃, C₆D₆) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2 equiv.) to the solution.

  • Derivatization: Add dipropyl chlorophosphate (1.1 equiv.) dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC or by acquiring periodic ³¹P NMR spectra until the starting material is consumed.

  • ³¹P NMR Analysis: Acquire a proton-decoupled ³¹P NMR spectrum of the crude reaction mixture.

  • Data Processing: Process the spectrum to determine the chemical shifts of the diastereomeric products and integrate the corresponding signals.

  • Calculation of Diastereomeric Excess (d.e.): d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Figure 1: Workflow for determining the diastereomeric excess of dipropyl chlorophosphate reactions.

Stereoselectivity of Dipropyl Chlorophosphate: A Closer Look

The stereoselectivity observed in the reaction of dipropyl chlorophosphate with a chiral nucleophile is primarily a result of kinetic control. The transition states leading to the two diastereomeric products are diastereomeric and thus have different energies. The magnitude of this energy difference dictates the diastereomeric ratio of the products.

Several factors can influence the degree of stereoselectivity:

  • Steric Hindrance: The steric bulk of the substituents on both the chiral nucleophile and the propyl groups of the chlorophosphate can significantly impact the facial selectivity of the attack on the phosphorus center. Larger groups will favor approaches that minimize steric clash in the transition state.

  • Electronic Effects: The electronic nature of the nucleophile and any directing groups can influence the geometry of the transition state and thus the stereochemical outcome.

  • Reaction Conditions: Temperature, solvent polarity, and the nature of the base used can all affect the energy difference between the diastereomeric transition states and, consequently, the observed diastereoselectivity.

While dipropyl chlorophosphate is a convenient reagent, the diastereoselectivities achieved are often moderate. This is because the propyl groups do not provide a highly differentiated chiral environment around the phosphorus atom. For many applications, higher levels of stereocontrol are required, necessitating the use of alternative methods.

Comparative Analysis: Alternatives to Dipropyl Chlorophosphate

To achieve higher stereoselectivity in phosphorylation reactions, several alternative strategies have been developed. This section compares the performance of dipropyl chlorophosphate with two prominent alternatives: chiral phosphoric acids and enzymatic kinetic resolution.

Chiral Phosphoric Acids

Chiral phosphoric acids (CPAs), particularly those based on the BINOL (1,1'-bi-2-naphthol) scaffold, have emerged as powerful catalysts for a wide range of enantioselective transformations.[2] In the context of phosphorylation, CPAs can be used in the kinetic resolution of racemic alcohols and amines.

Mechanism of Action: In a kinetic resolution, the chiral catalyst preferentially reacts with one enantiomer of the racemic substrate, leading to the enrichment of the unreacted enantiomer. The selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow), is a measure of the efficiency of the resolution.

G cluster_0 Kinetic Resolution with Chiral Phosphoric Acid racemate Racemic Alcohol/Amine (R)-Substrate + (S)-Substrate reaction Catalytic Phosphorylation racemate->reaction cpa Chiral Phosphoric Acid (CPA) cpa->reaction product Phosphorylated Product (from one enantiomer) unreacted Enantioenriched Unreacted Substrate reaction->product reaction->unreacted

Figure 2: Principle of kinetic resolution using a chiral phosphoric acid catalyst.

Performance Comparison:

FeatureDipropyl Chlorophosphate (Diastereoselective Derivatization)Chiral Phosphoric Acids (Kinetic Resolution)Enzymatic Kinetic Resolution
Stereocontrol Often moderate diastereoselectivity (d.e. values vary)Can achieve high selectivity factors (s > 50)[2][3]Often exhibits excellent enantioselectivity (E > 100)
Substrate Scope Broad, applicable to many alcohols and aminesGenerally effective for a range of substrates, but optimization is often required[2]Can be highly substrate-specific
Yield Theoretically up to 100% (for the diastereomeric mixture)Maximum 50% yield for each enantiomer (product and unreacted starting material)Maximum 50% yield for each enantiomer
Reagent/Catalyst Stoichiometric reagentCatalytic amounts of chiral phosphoric acidBiocatalyst (enzyme)
Conditions Generally mild, but can require anhydrous conditionsMild reaction conditionsTypically mild, aqueous or organic media
Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly efficient and stereoselective catalysts for the kinetic resolution of racemic alcohols.[4] In a typical procedure, a lipase is used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Advantages over Chemical Methods:

  • Exceptional Enantioselectivity: Enzymes often display very high enantioselectivity, with E-values (a measure of enantioselectivity) often exceeding 100.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature and pH, which is advantageous for sensitive substrates.

  • Environmental Benignity: Enzymes are biodegradable and the reactions can often be performed in environmentally friendly solvents, including water.

The primary limitation of enzymatic methods can be substrate specificity. However, with the vast array of commercially available enzymes and the advancements in enzyme engineering, this limitation is being increasingly overcome.

Conclusion: A Strategic Approach to Stereoselective Phosphorylation

The assessment of stereoselectivity in dipropyl chlorophosphate reactions is crucial for its effective application in chiral synthesis. While ³¹P NMR provides a robust analytical tool for this purpose, the inherent stereoselectivity of dipropyl chlorophosphate is often modest.

For applications demanding high levels of stereocontrol, researchers should consider alternative strategies. Chiral phosphoric acid-catalyzed kinetic resolutions offer a powerful chemical method for accessing enantioenriched alcohols and amines. For ultimate selectivity and under environmentally benign conditions, enzymatic kinetic resolution stands out as a superior choice for a wide range of substrates.

The selection of the most appropriate method will depend on a careful consideration of the specific synthetic target, the required level of stereopurity, the substrate scope, and practical considerations such as cost and scalability. This guide provides a framework for making these critical decisions, empowering researchers to navigate the challenges of stereoselective phosphorylation with confidence.

References

  • Sofia, M. J., et al. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. PubMed. [Link]

  • Gotor, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. ACS Publications. [Link]

  • Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. National Institutes of Health. [Link]

  • Laverde Jr., A., et al. (n.d.). Limitations in determining enantiomeric excess of alcohols by 31P-NMR of the phosphonate derivatives. ResearchGate. [Link]

  • Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. National Institutes of Health. [Link]

  • Matsuda, T., & Harada, T. (2006). Chiral synthesis of secondary alcohols using Geotrichum candidum. PubMed. [Link]

  • Garcı́a, J. I., et al. (2015). Phosphorous NMR Analysis and Activity of Chiral BINAP‐Silver Complexes. ChemistrySelect. [Link]

  • Wang, Y., et al. (2023). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. ResearchGate. [Link]

  • Zems, T. G., et al. (2024). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. ChemRxiv. [Link]

  • Gotor, V., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Gotor, V., et al. (2022). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Wang, Y., et al. (2021). Kinetic resolution of racemic 1p with chiral spiro phosphoramides a. ResearchGate. [Link]

  • Black, G. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dipropyl Chlorophosphate

As a Senior Application Scientist, it is imperative to approach the handling and disposal of reactive chemical intermediates like dipropyl chlorophosphate not just as a procedural necessity, but as a critical component o...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the handling and disposal of reactive chemical intermediates like dipropyl chlorophosphate not just as a procedural necessity, but as a critical component of laboratory safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of dipropyl chlorophosphate, grounded in the principles of chemical reactivity and hazard mitigation. The procedures outlined here are designed to be self-validating, ensuring that each step logically progresses towards the safe neutralization and disposal of this hazardous compound.

Understanding the Hazard: The Chemical Profile of Dipropyl Chlorophosphate

Dipropyl chlorophosphate ((CH₃CH₂CH₂O)₂P(O)Cl) is a member of the organophosphate family and, like its analogs diethyl and diisopropyl chlorophosphate, presents significant health and safety risks.[1][2] It is a reactive molecule primarily due to the phosphorus-chlorine (P-Cl) bond, which is susceptible to nucleophilic attack, particularly by water. This reactivity is the cornerstone of both its utility in synthesis and the hazards it presents.

The primary hazards are threefold:

  • High Toxicity: Organophosphates are known cholinesterase inhibitors, posing a risk of severe neurotoxicity.[3][4][5] Exposure through ingestion, inhalation, or skin absorption can be fatal.[6][7]

  • Corrosivity: The compound is corrosive and can cause severe burns to the skin, eyes, and mucous membranes.[2][7][8]

  • Reactivity with Water: It is moisture-sensitive and reacts with water in a potentially vigorous, exothermic reaction to produce hydrochloric acid (HCl) and dipropyl phosphoric acid, leading to the release of corrosive vapors.[8]

Hazard Identification Description
GHS Pictograms Danger
Hazard Statements H227: Combustible liquidH300 + H310: Fatal if swallowed or in contact with skinH314: Causes severe skin burns and eye damage
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces.P262: Do not get in eyes, on skin, or on clothing.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P501: Dispose of contents/ container to an approved waste disposal plant.
Incompatibilities Strong oxidizing agents, strong bases, water/moisture.[8][9]

This table synthesizes data from safety data sheets for dipropyl chlorophosphate analogs like diethyl chlorophosphate.[7]

Immediate Actions: Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent the spread of contamination.

Step 1: Evacuate and Alert

  • Immediately alert all personnel in the vicinity.

  • Evacuate the immediate area.

Step 2: Isolate and Ventilate

  • Restrict access to the spill area.

  • Ensure the area is well-ventilated. If the spill occurs outside of a chemical fume hood, increase ventilation to the room if it is safe to do so.

Step 3: Don Appropriate Personal Protective Equipment (PPE)

  • Before attempting any cleanup, don the following PPE:

    • A properly fitted respirator with an organic vapor cartridge.[6][8]

    • Chemical-resistant gloves (e.g., nitrile rubber).[8]

    • Chemical splash goggles and a face shield.[6]

    • A chemically resistant lab coat or apron.[6]

Step 4: Contain and Absorb the Spill

  • For small spills, cover the liquid with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3][4] Do not use combustible materials like paper towels or water. [8][10]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

Step 5: Decontaminate the Area

  • Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., ethanol), followed by a soap and water solution.

  • All materials used for decontamination must be collected and disposed of as hazardous waste.

The Core Directive: Step-by-Step Disposal and Neutralization

Disposing of dipropyl chlorophosphate requires a chemical neutralization process to convert it into less reactive and less toxic substances before it is collected for final disposal. The following procedure is for small, laboratory-scale quantities (typically <100 g).

Causality of the Protocol: The entire procedure is predicated on the controlled hydrolysis of the reactive P-Cl bond. This reaction produces dipropyl phosphoric acid and hydrochloric acid. Both are acidic and require subsequent neutralization with a base to render the final solution safe for waste collection.

Experimental Protocol: Controlled Hydrolysis and Neutralization

Objective: To safely hydrolyze and neutralize small quantities of dipropyl chlorophosphate.

Materials:

  • Dipropyl chlorophosphate waste

  • Large beaker (at least 10x the volume of the waste)

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Ice bath

  • 5% sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (as listed in the spill response section)

Procedure:

  • Preparation (in a certified chemical fume hood):

    • Place the large beaker containing a stir bar into an ice bath situated on a magnetic stir plate.

    • Add a volume of cold water to the beaker that is approximately five times the volume of the dipropyl chlorophosphate to be destroyed. Begin gentle stirring.

  • Slow Addition (The Critical Step):

    • Transfer the dipropyl chlorophosphate to a dropping funnel.

    • Slowly add the dipropyl chlorophosphate dropwise to the cold, stirring water. Rationale: This is a highly exothermic reaction. The slow, controlled addition and the ice bath are essential to manage the heat generated and prevent a runaway reaction or boiling of the corrosive solution.

  • Hydrolysis Reaction:

    • Allow the mixture to stir in the ice bath for at least one hour after the addition is complete. This ensures the hydrolysis reaction goes to completion.

    • Chemical Reaction: (CH₃CH₂CH₂O)₂P(O)Cl + H₂O → (CH₃CH₂CH₂O)₂P(O)OH + HCl

  • Neutralization:

    • Slowly add the 5% NaOH or saturated NaHCO₃ solution to the stirred mixture. Monitor the pH of the solution frequently using pH strips or a pH meter.

    • Continue adding the base until the pH is stable between 6.0 and 8.0. Be cautious, as the neutralization reaction is also exothermic.

    • Chemical Reactions:

      • HCl + NaOH → NaCl + H₂O

      • (CH₃CH₂CH₂O)₂P(O)OH + NaOH → (CH₃CH₂CH₂O)₂P(O)ONa + H₂O

  • Waste Collection:

    • Once neutralized, transfer the aqueous solution to a designated hazardous waste container.

    • The container must be clearly labeled as "Neutralized Dipropyl Chlorophosphate Waste" and include the chemical composition (water, sodium chloride, sodium dipropyl phosphate).

  • Final Disposal:

    • Arrange for pickup of the hazardous waste container by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[11][12][13]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of dipropyl chlorophosphate.

DipropylChlorophosphateDisposal start Dipropyl Chlorophosphate Waste ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Face Shield) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood ice_bath Prepare Ice Bath and Stirring Water fume_hood->ice_bath slow_addition Slow, Dropwise Addition of Waste to Water ice_bath->slow_addition hydrolysis Allow Hydrolysis Reaction (1 hour) slow_addition->hydrolysis neutralize Neutralize with Base (NaOH or NaHCO3) to pH 6-8 hydrolysis->neutralize waste_container Transfer to Labeled Hazardous Waste Container neutralize->waste_container final_disposal Arrange for EHS Pickup waste_container->final_disposal

Caption: Disposal workflow for dipropyl chlorophosphate.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The use of an ice bath and slow addition directly addresses the known exothermic nature of the hydrolysis reaction. The monitoring of pH during neutralization provides real-time confirmation that the acidic and corrosive byproducts are being effectively rendered safe. By understanding the "why" behind each step—controlling heat, ensuring complete reaction, and confirming neutralization—the researcher can execute this procedure with confidence and safety. Adherence to these steps ensures compliance with hazardous waste regulations set forth by bodies like the EPA and DOT.[14][15][16]

References

  • Material Safety Data Sheet - Diethyl chlorophosphate, 95% . Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Diethyl chlorophosphate . Fisher Scientific. [Link]

  • Dipropyl chlorophosphate | C6H14ClO3P | CID 137622 . PubChem, National Institutes of Health. [Link]

  • Diethyl chlorophosphate | C4H10ClO3P | CID 13139 . PubChem, National Institutes of Health. [Link]

  • Diethyl phosphorochloridate - Wikipedia . Wikipedia. [Link]

  • Diphenyl chlorophosphate | C12H10ClO3P | CID 75654 . PubChem, National Institutes of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chlorinated diphenyl oxide . Centers for Disease Control and Prevention. [Link]

  • How to Comply with Federal Hazardous Materials Regulations . Federal Motor Carrier Safety Administration. [Link]

  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation . ACS Publications. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method . PubMed, National Institutes of Health. [Link]

  • Hazardous Waste Transportation . U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Hydrolysis of organophosphorus compounds by microbial enzymes . ResearchGate. [Link]

  • DOT Hazardous Materials – Understanding the Core Requirements . U.S. Compliance. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method . ASM Journals. [Link]

  • DOT Hazardous Waste Transportation Rules: What Haulers Must Comply With in Fairfax, VA . Junk-B-Gone. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]

  • 49 CFR Part 397 -- Transportation of Hazardous Materials; Driving and Parking Rules . eCFR. [Link]

  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges . PubMed Central, National Institutes of Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . [Link]

  • NIOSH Pocket Guide To Chemical Hazards . KIET. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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